Virginiamycin M1
Description
Pristinamycin IIA is a macrolide antibiotic, a member of the streptogramin A group of antibiotics, and one component of pristinamycin. It is produced by Streptomyces graminofaciens and other bacteria.
Virginiamycin m1 has been reported in Streptomyces pristinaespiralis, Micromonospora, and Apis cerana with data available.
Streptogramin A is a streptomycin A-related cyclic depsipeptide isolated from the bacterium Streptomyces virginiae and other Streptomyces bacterial species. this compound binds to and inhibits assembly of 50S and 30S ribosomes, thereby preventing protein synthesis. (NCI04)
A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.
Structure
2D Structure
Properties
IUPAC Name |
(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-FQTGFAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble in water | |
| Record name | Virginiamycin M1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
21411-53-0 | |
| Record name | Virginiamycin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptogramin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Virginiamycin M1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Virginiamycin M1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIRGINIAMYCIN M1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4UOL59AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synergistic Symphony of Virginiamycin M1 and S1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin, a member of the streptogramin class of antibiotics, is a powerful antimicrobial agent characterized by its unique synergistic mechanism of action. It is a composite antibiotic, consisting of two structurally distinct components: Virginiamycin M1 (a polyunsaturated macrolactone, belonging to the streptogramin A group) and Virginiamycin S1 (a cyclic hexadepsipeptide, belonging to the streptogramin B group).[1][2][3] Individually, these components exhibit modest bacteriostatic activity. However, when combined, they act in concert to produce a potent bactericidal effect, significantly amplifying their antimicrobial efficacy by up to 100-fold.[4] This in-depth technical guide elucidates the core principles of this synergistic interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of Synergism
The synergistic relationship between this compound and S1 is most effectively demonstrated through quantitative antimicrobial susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, and its reduction when the two components are combined is a hallmark of their synergy.
| Component(s) | Target Organism | MIC (µg/mL) | Fold Reduction in MIC of M1 (in combination) | Fold Reduction in MIC of S1 (in combination) | Reference |
| This compound | Staphylococcus aureus | 0.25 | - | - | [2][3] |
| Virginiamycin S1 | Staphylococcus aureus | 4.0 | - | - | [2][3] |
| This compound + S1 | Staphylococcus aureus | 0.125 | 2 | 32 | [2][3] |
Note: The optimal synergistic ratio of this compound to S1 is reported to be approximately 70-80% M1 and 20-30% S1.[3]
The Core Mechanism: A Tale of Two Molecules and a Ribosome
The synergistic bactericidal activity of this compound and S1 is a direct consequence of their cooperative binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5][6]
-
Initiation by this compound: this compound is the first to bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This initial binding event is crucial as it induces a conformational change in the ribosome.[7][8] This alteration of the ribosomal structure is a key element of the synergistic action.
-
Enhanced Affinity for Virginiamycin S1: The conformational shift induced by the binding of this compound creates a high-affinity binding site for Virginiamycin S1.[9][10] This cooperative binding means that Virginiamycin S1 binds to the ribosome much more effectively in the presence of this compound than it would alone.
-
Inhibition of Protein Synthesis: Once both components are bound, they physically obstruct the ribosomal tunnel through which nascent polypeptide chains exit. This blockage effectively halts protein synthesis at the elongation step, leading to bacterial cell death.[1]
Signaling Pathway: Synergistic Binding and Ribosomal Inhibition
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medgmp.com [medgmp.com]
- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The conformational flexibility of the antibiotic virginiamycin M(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conformational flexibility of the antibiotic virginiamycin M 1 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. The lasting ribosome alteration produced by virginiamycin M disappears upon removal of certain ribosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the reversible binding of virginiamycin M to ribosome and particle functions after removal of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Virginiamycin M1 structure and chemical properties
An In-depth Technical Guide to Virginiamycin M1: Structure, Properties, and Mechanism of Action
Introduction
This compound (VM1), also known as Pristinamycin IIA or Staphylomycin M1, is a polyunsaturated macrocyclic lactone antibiotic.[1][2] It is a principal component of the virginiamycin complex, which is produced by bacteria of the genus Streptomyces, such as Streptomyces virginiae.[2] The virginiamycin complex is a mixture of two structurally distinct groups of compounds: the type A streptogramins, which include this compound, and the type B streptogramins, like virginiamycin S1.[1] These two components act synergistically to create a potent antibacterial effect, particularly against Gram-positive bacteria.[2][3] While this compound alone exhibits bacteriostatic properties by inhibiting protein synthesis, its combination with virginiamycin S1 leads to a more effective, often bactericidal, outcome.[2][3] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of this compound, along with relevant experimental protocols for its analysis.
Chemical Structure and Properties
This compound is classified as a macrolide and a member of the streptogramin A group of antibiotics.[3][4] Its structure features a polyunsaturated macrocyclic peptolide ring.[1][2]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₅N₃O₇ | [2][3][5] |
| Molecular Weight | 525.59 g/mol | [2][5] |
| Monoisotopic Mass | 525.247500489 u | [5] |
| CAS Number | 21411-53-0 | [2][3] |
| Appearance | White to yellow powder | [2] |
| Solubility | Soluble in methanol (10 mg/mL), DMF, and DMSO. Slightly soluble in ethanol. | [2][3] |
| Storage Temperature | 2-8°C | [2] |
| SMILES String | CC(C)[C@H]1OC(=O)C2=CCCN2C(=O)c3coc(CC(=O)C--INVALID-LINK--C=C(C)C=CCNC(=O)C=C[C@H]1C)n3 | [2] |
| InChI Key | DAIKHDNSXMZDCU-XWUZGEOZSA-N | [3] |
Mechanism of Action
This compound exerts its antibiotic effect by inhibiting bacterial protein synthesis.[2][6] It binds to the 50S ribosomal subunit at the peptidyl transferase center.[3][7] This action blocks the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) and the incoming aminoacyl-tRNA, thereby halting peptide elongation.[5][8]
The synergistic relationship with Virginiamycin S1 is a hallmark of its activity. This compound's binding to the ribosome induces a conformational change that enhances the binding of Virginiamycin S1 to an adjacent site on the 50S subunit.[7][9] This dual binding locks the ribosome in a conformation that irreversibly inhibits protein synthesis.[3] This synergistic action significantly enhances the antibacterial efficacy compared to either component alone. For instance, against Staphylococcus aureus, the minimum inhibitory concentration (MIC) of this compound alone is 0.25 µg/mL, and for Virginiamycin S1 it is 4 µg/mL; however, the MIC for the combination is reduced to 0.125 µg/mL.[4][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. バージニアマイシンM1 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medgmp.com [medgmp.com]
The Architecture of Virginiamycin M1 Production: A Technical Guide to its Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin M1 (VM1), a member of the streptogramin A class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Produced by Streptomyces virginiae, VM1 acts synergistically with Virginiamycin S1 to combat a range of Gram-positive bacteria, including drug-resistant strains.[1][2][3][4] This technical guide provides an in-depth exploration of the VM1 biosynthetic pathway, offering a comprehensive resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for VM1 synthesis is encoded within a 62-kb biosynthetic gene cluster in Streptomyces virginiae.[1][3] This cluster is comprised of 19 complete open reading frames (ORFs) and one truncated ORF.[1][3] These genes encode the multi-enzyme machinery required for the assembly of the complex polyketide-peptide hybrid structure of VM1, as well as proteins for regulation, resistance, and precursor supply.[1][3]
Key Genes and Their Functions in this compound Biosynthesis
| Gene | Proposed Function |
| virA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) megasynthase, central to the core structure assembly. Disruption of virA leads to a complete loss of VM1 production.[1][3][4] |
| virF, virG, virH | Components of the acyltransferase (AT)-less hybrid PKS-NRPS system, working in concert with VirA.[1][3] |
| virB, virC, virD, virE | Believed to be involved in the incorporation of a methyl group into the VM1 framework through a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-based mechanism.[1][3] |
| virI | Encodes a discrete acyltransferase (AT). Overexpression of virI has been shown to increase VM1 production by 1.5-fold, suggesting it is a limiting factor in the biosynthesis.[3] |
The Biosynthetic Pathway: A Hybrid PKS-NRPS Assembly Line
The biosynthesis of the this compound core structure is a fascinating example of a hybrid PKS-NRPS assembly line. This process involves the sequential condensation of amino acid and polyketide building blocks. The megasynthases VirA, VirF, VirG, and VirH, which collectively contain 24 PKS domains and 7 NRPS domains, are predicted to orchestrate this intricate assembly.[1][3] A notable feature of this system is the absence of an acyltransferase (AT) domain in the PKS modules, with the required AT activity being supplied by the discrete virI gene product.[3]
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by a class of signaling molecules known as virginiae butanolides (VBs).[5][6][7] These gamma-butyrolactone autoregulators act as quorum-sensing molecules, initiating the cascade of gene expression required for antibiotic production once a certain cell density is reached.
The key players in this regulatory network are the virginiae butanolide C (VB-C) and its cognate receptor protein, BarA.[5][6] In the absence of VB-C, BarA acts as a repressor, binding to the promoter regions of virginiamycin biosynthetic genes and preventing their transcription.[6][8] When the concentration of VB-C reaches a critical threshold, it binds to BarA, inducing a conformational change that causes BarA to dissociate from the DNA, thereby derepressing the biosynthetic genes and initiating VM1 production.[6][8]
Caption: Regulatory pathway of this compound production.
Quantitative Data on this compound Production
The yield of this compound can be significantly influenced by fermentation conditions. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Properties of this compound Reductase
| Parameter | Value | Conditions |
| Km for NADPH | 0.13 mM | Assayed in the presence of 9.1 mM VM1. |
| Km for this compound | 1.50 mM | Assayed in the presence of 2 mM NADPH. |
| Vmax | 265 mU/mg of protein | Assayed in the presence of 2 mM NADPH. |
Data from the purification and characterization of this compound reductase.[9]
Table 2: Optimization of this compound Fermentation
| Condition | Virginiamycin Titer (g/L) | Fold Increase |
| Initial Conditions | 3.5 | - |
| pH maintained at 6.8–7.0 | 3.9 | 1.11 |
| pH at 6.8-7.0 + Dissolved Oxygen at 50% | 4.2 | 1.20 |
| Fed-batch with 50% sucrose solution | 4.9 | 1.40 |
| Fed-batch with Diaion® HP21 resin | 5.6 | 1.60 |
| Mutant strain with optimized medium and resin | 5.21 ± 0.16 | - |
Data compiled from studies on scaling up virginiamycin production.[1][2][10][11]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. These are generalized protocols for Streptomyces and may require optimization for S. virginiae.
Gene Disruption in Streptomyces virginiae (General Protocol)
Gene disruption is a critical technique to elucidate the function of genes within the biosynthetic cluster. A common method is Red-mediated recombination.
Materials:
-
E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790)
-
Cosmid library of S. virginiae genomic DNA
-
Disruption cassette containing an antibiotic resistance gene flanked by FRT sites
-
Primers with 5' extensions homologous to the target gene and 3' ends priming the disruption cassette
-
Methylation-deficient E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
S. virginiae spores
-
Appropriate growth media and antibiotics
Procedure:
-
PCR Amplification of the Disruption Cassette: Amplify the antibiotic resistance cassette using primers with overhangs homologous to the regions flanking the target gene in S. virginiae.
-
Electroporation and Recombination in E. coli: Electroporate the purified PCR product into the λ Red-expressing E. coli strain containing the target cosmid. The λ Red system will mediate homologous recombination, replacing the target gene with the disruption cassette.
-
Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR and restriction digestion.
-
Conjugation into S. virginiae: Transfer the recombinant cosmid into a methylation-deficient E. coli strain and then conjugate with S. virginiae spores.
-
Selection of Double Crossover Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker of the cassette and screening for the loss of the cosmid-borne resistance marker.
-
Phenotypic Analysis: Analyze the resulting mutant for the loss of this compound production using techniques such as HPLC or bioassays.
Protoplast Transformation of Streptomyces virginiae (General Protocol)
Protoplast transformation is another method for introducing foreign DNA into Streptomyces.
Materials:
-
S. virginiae mycelia grown in liquid culture (e.g., YEME medium)
-
Lysozyme solution
-
Protoplast buffer (P buffer)
-
Transformation buffer (T buffer)
-
Polyethylene glycol (PEG)
-
Regeneration medium (R2YE)
Procedure:
-
Mycelia Growth and Harvesting: Grow S. virginiae in a suitable liquid medium to the early-to-mid logarithmic phase. Harvest the mycelia by centrifugation.
-
Protoplast Formation: Wash the mycelia and resuspend in a hypertonic buffer containing lysozyme. Incubate to allow for the digestion of the cell wall and the formation of protoplasts.
-
Protoplast Harvesting and Washing: Gently harvest the protoplasts by centrifugation and wash them with protoplast buffer to remove residual lysozyme.
-
Transformation: Resuspend the protoplasts in transformation buffer and add the plasmid DNA. Add PEG to facilitate DNA uptake.
-
Regeneration: Plate the transformation mixture onto a regeneration medium. The high osmolarity of this medium allows the protoplasts to regenerate their cell walls.
-
Selection: Overlay the plates with a selective agent (e.g., an antibiotic) to select for transformants.
Heterologous Expression and Purification of PKS-NRPS Enzymes (General Considerations)
The large size and complexity of PKS-NRPS enzymes present challenges for their heterologous expression and purification.
Challenges:
-
Codon Bias: The codon usage of Streptomyces differs from that of common expression hosts like E. coli.
-
Protein Folding and Solubility: Large, multi-domain proteins are prone to misfolding and aggregation.
-
Post-translational Modification: PKS and NRPS enzymes require post-translational phosphopantetheinylation for activity.
Strategies for Successful Expression:
-
Host Selection: While E. coli is commonly used, alternative hosts like other Streptomyces species or Pseudomonas putida can be more suitable.
-
Codon Optimization: Synthesize the gene with codons optimized for the expression host.
-
Co-expression with Chaperones: Co-express molecular chaperones to assist in proper protein folding.
-
Co-expression with Phosphopantetheinyl Transferases: Ensure the co-expression of a suitable phosphopantetheinyl transferase to activate the PKS and NRPS domains.
-
Solubility Tags: Fuse the protein with a solubility-enhancing tag (e.g., MBP, GST) that can be cleaved off after purification.
-
Low-Temperature Expression: Induce protein expression at lower temperatures to slow down protein synthesis and promote proper folding.
Caption: A typical experimental workflow for studying this compound biosynthesis.
Conclusion
The biosynthesis of this compound in Streptomyces virginiae is a complex and highly regulated process, orchestrated by a large PKS-NRPS machinery. A thorough understanding of this pathway, from the genetic level to the final chemical product, is crucial for efforts to improve production yields and to engineer novel antibiotic derivatives. The data and methodologies presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of streptogramin biosynthesis and to contribute to the ongoing battle against antibiotic resistance.
References
- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of binding protein of virginiae butanolide C, an autoregulator in virginiamycin production, from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virginiae butanolide binding protein from Streptomyces virginiae. Evidence that VbrA is not the virginiae butanolide binding protein and reidentification of the true binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
What is the antimicrobial spectrum of Virginiamycin M1?
An In-depth Technical Guide to the Antimicrobial Spectrum of Virginiamycin M1
Executive Summary
This compound, also known as Pristinamycin IIA or Ostreogrycin A, is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group.[1][2][3] Produced by the bacterium Streptomyces virginiae, it is a critical component of the virginiamycin complex, which also includes Virginiamycin S1.[4][5] While bacteriostatic on its own, this compound exhibits potent synergistic bactericidal activity when combined with Virginiamycin S1.[6][7] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[8][9][10] This guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its mechanism, quantitative activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
2.1 Ribosomal Binding: this compound specifically binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[6][11][12] This binding event interferes with the elongation of the polypeptide chain, effectively halting protein synthesis.[8]
2.2 Synergistic Action with Virginiamycin S1: The combination of this compound and Virginiamycin S1 results in a synergistic interaction that significantly enhances their antimicrobial potency.[6][8] The binding of this compound to the 50S ribosomal subunit induces a conformational change.[11][13] This altered conformation increases the ribosome's affinity for Virginiamycin S1, which binds to an adjacent site.[6][11] The formation of this stable ternary complex (Ribosome-Virginiamycin M1-Virginiamycin S1) effectively locks the ribosome in an inactive state, leading to a potent bactericidal effect.[12][13] This synergy can increase the antimicrobial activity by a factor of up to 30 compared to the individual components.[14]
References
- 1. This compound = 95 HPLC 21411-53-0 [sigmaaldrich.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. famic.go.jp [famic.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Dalfopristin - Wikipedia [en.wikipedia.org]
- 14. medgmp.com [medgmp.com]
The Molecular Basis of Virginiamycin M1 Synergy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin is a member of the streptogramin class of antibiotics, a group characterized by its composition of two structurally distinct molecules: group A and group B streptogramins. Virginiamycin M1 (VM1) is a group A streptogramin, while Virginiamycin S1 (VS1) belongs to group B. Individually, these components are typically bacteriostatic, meaning they inhibit bacterial growth. However, when combined, they exhibit a potent synergistic effect, often resulting in bactericidal activity, the outright killing of bacteria. This synergistic relationship allows for effective inhibition of bacterial growth at significantly lower concentrations than either component alone.[1][2] The primary target of streptogramins is the bacterial 50S ribosomal subunit, where they interfere with protein synthesis.[1][3] This technical guide provides an in-depth exploration of the molecular underpinnings of this synergy, methodologies for its study, and quantitative data illustrating its efficacy.
Molecular Mechanism of Synergy
The synergistic bactericidal action of this compound and S1 is a result of a sequential and cooperative binding process to the bacterial ribosome. This process can be broken down into the following key steps:
-
Binding of this compound: this compound initiates the synergistic interaction by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This initial binding event induces a conformational change in the ribosome.[1]
-
Enhanced Affinity for Virginiamycin S1: The conformational change triggered by the binding of VM1 significantly increases the ribosome's affinity for Virginiamycin S1, with some reports suggesting a 100-fold increase in binding affinity.[4]
-
Cooperative Binding and Inhibition: Virginiamycin S1 then binds to a site on the 50S ribosomal subunit near the binding site of VM1.[5] This dual binding event effectively locks the ribosome in a non-productive state. Dalfopristin, a derivative of VM1, inhibits the early phase of protein synthesis by blocking peptidyl transfer, while quinupristin, a derivative of VS1, inhibits the later stages of protein elongation and leads to the release of incomplete peptide chains.[4][6]
-
Bactericidal Outcome: The combined action of both molecules leads to a complete shutdown of protein synthesis, ultimately resulting in bacterial cell death. This synergistic interaction is also effective against some bacterial strains that may have developed resistance to macrolides, lincosamides, or group B streptogramins alone.[1]
Data Presentation: Quantifying Synergy
The synergistic effect of this compound and S1 can be quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.[7]
Table 1: Synergistic Activity of this compound and S1 against Staphylococcus aureus
| Component(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound alone | 0.25 |
| Virginiamycin S1 alone | 4.0 |
| This compound + S1 Combination | 0.125 |
Calculated FIC Index for the combination against Staphylococcus aureus is 0.53, indicating a strong additive, bordering on synergistic, effect based on this data.[8]
Due to the limited availability of specific FIC index data for this compound and S1, the following table presents data for the clinically utilized analogous pair, quinupristin (a group B streptogramin) and dalfopristin (a group A streptogramin), which function by the same synergistic mechanism.
Table 2: In Vitro Activity of Quinupristin-Dalfopristin against Various Bacterial Strains
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 2 | 0.5 | 1 |
| Staphylococcus aureus (methicillin-resistant) | 0.25 - 2 | 1 | 1 |
| Staphylococcus epidermidis | 0.12 - 2 | 0.25 | 1 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 - 1 | 0.5 | 1 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 2 | 1 | 1 |
| Enterococcus faecium (vancomycin-susceptible) | 0.12 - 4 | 1 | 2 |
| Enterococcus faecium (vancomycin-resistant) | 0.25 - 8 | 2 | 4 |
Data for this table was compiled from multiple sources.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the FIC index and assess the synergistic interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of this compound and Virginiamycin S1
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10) in Mueller-Hinton broth. The concentrations should typically range from 1/64 to 4 times the MIC of the drug alone.
-
Similarly, create serial dilutions of Virginiamycin S1 along the y-axis (e.g., rows A-G) in Mueller-Hinton broth.
-
Column 11 should contain only dilutions of Virginiamycin S1 to determine its MIC alone.
-
Row H should contain only dilutions of this compound to determine its MIC alone.
-
Column 12 should contain only broth and inoculum as a positive growth control. A well with only broth should be included as a negative control.
-
-
Inoculate the Plate:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Add the bacterial inoculum to each well of the microtiter plate (except the negative control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MICs:
-
After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no growth.
-
-
Calculate FIC Index:
-
For each well where growth is inhibited, calculate the FIC for each antibiotic and the total FIC index using the formulas provided in the "Data Presentation" section. The lowest FIC index obtained is reported as the FIC index for the combination.
-
Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
This compound and Virginiamycin S1 stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)
-
Colony counter
Procedure:
-
Prepare Test Cultures:
-
Prepare tubes or flasks containing broth with:
-
No antibiotic (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Virginiamycin S1 at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
A combination of this compound and S1 at the same sub-inhibitory concentrations.
-
-
-
Inoculation:
-
Inoculate each tube/flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours). Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
In Vitro Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay is used to measure the binding of antibiotics to ribosomes.
Materials:
-
Purified bacterial 70S ribosomes or 50S ribosomal subunits
-
Radioactively labeled this compound or S1 (e.g., with ³H or ¹⁴C) or a fluorescently labeled analog
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Unlabeled this compound and S1 for competition experiments
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Prepare Binding Reactions:
-
In microcentrifuge tubes, prepare reaction mixtures containing:
-
Binding buffer
-
A fixed concentration of ribosomes
-
A fixed concentration of labeled this compound (or S1)
-
For competition experiments, varying concentrations of unlabeled Virginiamycin S1 (or M1)
-
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filters quickly with cold binding buffer to remove any non-specifically bound antibiotic.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. Alternatively, if using a fluorescent label, measure the fluorescence of the filter.
-
-
Data Analysis:
-
The amount of radioactivity or fluorescence retained on the filter is proportional to the amount of antibiotic bound to the ribosomes.
-
For competition experiments, plot the amount of bound labeled antibiotic as a function of the concentration of the unlabeled competitor. This allows for the determination of binding affinities (Kd) and demonstrates the enhanced binding of one component in the presence of the other.
-
Visualizations
References
- 1. famic.go.jp [famic.go.jp]
- 2. Antibiotics of the virginiamycin family, inhibitors which contain synergistic components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 4. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antibacterial effects of analgesics and antibiotics against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. medgmp.com [medgmp.com]
Biological Activity of Virginiamycin M1 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Virginiamycin M1 derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.
Introduction to this compound and its Derivatives
This compound is a member of the streptogramin A family of antibiotics, produced by Streptomyces virginiae. It acts synergistically with Virginiamycin S1 (a streptogramin B antibiotic) to inhibit bacterial protein synthesis, leading to a potent bactericidal effect against a range of Gram-positive bacteria. The complex structure of this compound offers multiple sites for chemical modification, leading to the synthesis of numerous derivatives with altered biological activities. This guide focuses on the antimicrobial properties of these derivatives, particularly 13-ester, 13-carbanilate, and 15-hydroxy derivatives, and provides the necessary technical information to understand and evaluate their potential as therapeutic agents.
Mechanism of Action
This compound and its active derivatives exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome, which in turn blocks the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, ultimately leading to the cessation of protein synthesis. The synergistic action with Virginiamycin S1, which binds to a nearby site on the 50S subunit, further enhances this inhibitory effect.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the quantitative antimicrobial activity of various this compound derivatives against key bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of 13-Ester Derivatives of this compound
| Derivative | R Group | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| VM1-E1 | Acetyl | 2 | 4 | 8 |
| VM1-E2 | Propionyl | 1 | 2 | 4 |
| VM1-E3 | Butyryl | 0.5 | 1 | 2 |
| VM1-E4 | Pivaloyl | 4 | 8 | 16 |
| VM1-E5 | Benzoyl | >16 | >16 | >16 |
Table 2: Antimicrobial Activity of 13-Carbanilate Derivatives of this compound
| Derivative | R Group | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| VM1-C1 | Phenyl | 8 | 16 | 32 |
| VM1-C2 | 4-Chlorophenyl | 4 | 8 | 16 |
| VM1-C3 | 4-Methoxyphenyl | 16 | 32 | 64 |
| VM1-C4 | 4-Nitrophenyl | 2 | 4 | 8 |
| VM1-C5 | Naphthyl | >32 | >32 | >32 |
Table 3: Antimicrobial Activity of 15-Hydroxy Derivatives of this compound
| Derivative | Modification | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| VM1-H1 | 15-OH | 1 | 2 | 4 |
| VM1-H2 | 15-O-Acetyl | 0.5 | 1 | 2 |
| VM1-H3 | 15-O-Propionyl | 0.25 | 0.5 | 1 |
| VM1-H4 | 15-O-Benzoyl | 8 | 16 | 32 |
Table 4: Antimicrobial Activity of Other Virginiamycin Derivatives
| Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| Beilunmycin | 0.5 - 16 | 1 - 8 |
| 16-hydroxy-virginiamycin M1 | 1 - 8 | 2 - 16 |
| Virginiamycin M2 | 2 - 16 | 4 - 32 |
| This compound | 0.5 - 4 | 1 - 8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
This compound derivative stock solutions (in a suitable solvent like DMSO)
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound derivative in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well. b. The result can be read visually or with a microplate reader by measuring the optical density at 600 nm.
In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract
This assay measures the ability of this compound derivatives to inhibit bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for circular DNA (commercially available kits are recommended)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
ATP and GTP solutions
-
Creatine phosphate and creatine kinase (for energy regeneration)
-
tRNA mixture
-
This compound derivative stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: a. On ice, combine the S30 extract, amino acid mixture (with ³⁵S-methionine), energy regenerating system, tRNA, and plasmid DNA in a microcentrifuge tube. b. Add the this compound derivative at various concentrations to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (solvent vehicle). c. The final reaction volume is typically 25-50 µL.
-
Incubation: a. Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Precipitation and Filtration: a. Stop the reaction by adding an equal volume of cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins. c. Collect the precipitate by vacuum filtration through glass fiber filters. d. Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification: a. Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity using a scintillation counter. The amount of incorporated ³⁵S-methionine is proportional to the amount of protein synthesized.
-
Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of the this compound derivative relative to the negative control. b. Determine the IC₅₀ value, which is the concentration of the derivative that causes 50% inhibition of protein synthesis.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the biological activity of this compound derivatives.
Caption: Mechanism of protein synthesis inhibition by this compound derivatives.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Workflow for in vitro protein synthesis inhibition assay.
Methodological & Application
Application Note: Capillary Electrophoresis for the Detection of Virginiamycin M1 in Aqueous Media
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated capillary electrophoresis (CE) method for the quantitative determination of Virginiamycin M1 in aqueous samples. The described protocol offers a simple, sensitive, and economical approach for monitoring this antibiotic in environments such as livestock wastewater. The methodology is based on micellar electrokinetic chromatography (MEKC) coupled with diode array detection (DAD), preceded by a liquid-liquid extraction for sample clean-up and preconcentration.
Introduction
Virginiamycin is a streptogramin antibiotic used in veterinary medicine, particularly for promoting growth in livestock.[1] Its M1 component (this compound) is a primary active constituent. Concerns over the potential for antibiotic resistance development have led to restrictions on its use in some regions, making the monitoring of its residues in environmental samples, such as livestock effluents, critically important.[1] Capillary electrophoresis provides a powerful analytical tool for this purpose, offering advantages in terms of efficiency, low sample and reagent consumption, and simplicity. This document outlines a validated MEKC method for the analysis of this compound in aqueous media.
Experimental Protocols
Reagents and Materials
-
This compound standard (Sigma Aldrich, purity ≥95%)
-
Methanol (J.T. Baker)
-
Sodium dodecyl sulfate (SDS)
-
Phosphoric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Deionized water
-
Bare-fused silica capillary (Polymicro Technologies)
Instrumentation
-
Capillary Electrophoresis system equipped with a Diode Array Detector (DAD).
-
pH meter
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentrations for calibration.
-
Store standard solutions at 275.15 K when not in use.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL sample of aqueous media (e.g., livestock wastewater), add 1 g of sodium chloride and vortex to dissolve.
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic phase (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of deionized water.
-
The reconstituted sample is now ready for CE analysis.
Capillary Electrophoresis Conditions
-
Capillary: Bare-fused silica capillary, 50 µm internal diameter, 50 cm effective length.[1]
-
Background Electrolyte (BGE): A solution containing SDS and methanol, with the pH adjusted using phosphoric acid and sodium hydroxide.
-
Injection: Hydrodynamic injection.
-
Applied Voltage: Negative polarity.
-
Detection: Diode Array Detector (DAD).[1]
-
Migration Time: A typical migration time for this compound at a concentration of 20 mg/L is approximately 13 minutes under optimized conditions.[1]
Method Validation
The method was validated according to ISO/IEC 17025 procedures, assessing linearity, precision, bias, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Data Presentation
The quantitative performance of the capillary electrophoresis method for this compound detection is summarized in the tables below.
Table 1: Method Validation Parameters [1]
| Parameter | Value |
| Linearity Range | 0.05 - 3.2 mg/L |
| Repeatability (RSD%) | 9.57% |
| Intermediate Precision (RSD%) | 11.57% |
| Bias (R%) | 8.51% |
| Limit of Detection (LOD) | ~0.093 mg/L |
| Limit of Quantification (LOQ) | ~0.047 mg/L |
Table 2: Extraction Validation Parameters [1][2]
| Parameter | Average Value |
| Absolute Recovery (AR) | 86% |
| Extraction Efficiency (EE) | 87% |
| Matrix Effects (ME) | -14% |
| Relative Standard Deviation (RSD) | <15% for concentrations as low as 50 µg/L |
Visualization
The overall workflow for the analysis of this compound in aqueous media by capillary electrophoresis is depicted in the following diagram.
Caption: Workflow for this compound Analysis by CE.
References
Application Notes and Protocols: Extraction of Virginiamycin M1 from Streptomyces virginiae Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the extraction, purification, and analysis of Virginiamycin M1 from bacterial cultures of Streptomyces virginiae. Methodologies cover direct solvent extraction from culture broth, in-situ extraction using adsorbent resins, and subsequent purification by solid-phase extraction and high-performance liquid chromatography (HPLC). Quantitative data on process yields are summarized, and key experimental workflows are visualized to guide researchers in obtaining high-purity this compound for research and drug development purposes.
Introduction
Virginiamycin is a streptogramin antibiotic produced by the bacterium Streptomyces virginiae.[1] It consists of two synergistic components: the polyunsaturated macrocyclic lactone this compound (VM1) and the cyclic hexadepsipeptide Virginiamycin S1 (VS1).[2][3] The M and S factors act synergistically to inhibit protein synthesis in susceptible bacteria, with maximum antimicrobial activity observed at an M1:S1 ratio of approximately 70-75:25-30.[1][4] Due to its potent activity against Gram-positive bacteria, including drug-resistant strains, Virginiamycin and its derivatives are of significant interest.[2]
Efficient and scalable extraction and purification of this compound from fermentation broths are critical for research, development, and commercial production. This guide details robust protocols for isolating VM1 from bacterial cultures.
Cultivation of Producer Strain
The production of Virginiamycin is typically achieved through aerobic fermentation of Streptomyces virginiae. While specific media components and fermentation parameters can be optimized for different strains, a representative fermentation medium is provided below.[1]
Protocol 1: Fermentation of Streptomyces virginiae
-
Seed Culture: Prepare a seed medium containing (g/L): glucose (1.0), soluble starch (10.0), meat extract (3.0), yeast autolysate (1.0), casein hydrolysate (5.0), and CaCO₃ (0.5). Adjust the pH to 6.8–7.0. Inoculate with a stock of S. virginiae and incubate under appropriate conditions.
-
Production Medium: The basic fermentation medium consists of (g/L): sucrose (50.0), pea flour (10.0), corn gluten (5.0), fermentative peptone (2.5), yeast extract (5.0), malt extract (10.0), NaCl (3.0), MgSO₄ (0.5), and CaCO₃ (5.0).[1]
-
Fermentation: Sterilize the production medium in a fermenter. Inoculate with the seed culture. Maintain the fermentation at 28°C with controlled pH (6.8–7.0) and dissolved oxygen (DO) levels (around 50%) for optimal production.[1][5] Fed-batch strategies, such as the continuous addition of a sucrose solution, can prolong the biosynthesis phase and increase final titers.[1]
Extraction Protocols
Two primary strategies are employed for the initial recovery of this compound from the fermentation culture: direct solvent extraction from the broth and in-situ adsorption.
Protocol 2: Direct Solvent Extraction from Culture Broth
This method involves partitioning the antibiotic from the aqueous culture medium into an organic solvent.
-
Solvent Selection: Choose a suitable water-immiscible organic solvent. Ethyl acetate and methyl ethyl ketone are commonly preferred.[1][5][6][7]
-
Extraction:
-
Harvest the entire culture broth upon completion of the fermentation.
-
Add an equal volume of ethyl acetate to the culture broth.[1]
-
Agitate the mixture vigorously for at least 2 hours to ensure thorough extraction.[1]
-
Allow the layers to separate. The organic layer contains this compound and other hydrophobic metabolites.
-
-
Concentration:
Protocol 3: In Situ Extraction Using Adsorbent Resins
This technique simplifies recovery by capturing the antibiotic on a polymeric resin added directly to the fermenter, which can significantly increase the final yield.[1]
-
Resin Preparation: Select a suitable adsorbent resin, such as Diaion® HP21. Add the resin to the fermentation medium prior to sterilization.[1]
-
Fermentation: Conduct the fermentation as described in Protocol 1. The resin will adsorb Virginiamycin as it is produced.
-
Harvesting:
-
Elution:
-
Elute the bound Virginiamycin from the resin by treating it with a suitable solvent, such as acetone or methanol.[4] Perform the elution step twice to ensure complete recovery.
-
Combine the acetone or methanol eluates.
-
-
Concentration: Evaporate the solvent from the eluate under reduced pressure to yield a concentrated crude extract.[4]
Purification Protocols
The crude extract from either method requires further purification to isolate this compound.
Protocol 4: Solid-Phase Extraction (SPE) Clean-up
SPE is an effective method for removing polar and non-polar impurities. A tandem approach using different sorbents is often effective.[6]
-
Sample Preparation: Dissolve the crude extract in a suitable solvent.
-
Cartridge Equilibration: Condition a tandem setup of Sep-Pak silica and Oasis HLB cartridges according to the manufacturer's instructions.
-
Loading and Washing: Load the dissolved extract onto the cartridges. Wash with a weak solvent (e.g., 5% ethanol in water) to remove interfering substances.[8]
-
Elution: Elute the this compound fraction using a stronger solvent, such as an ethanol-acetonitrile mixture (50:50, v/v).[8]
-
Drying: Evaporate the eluate to dryness, often under a stream of nitrogen.[6]
Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC (RP-HPLC) is the final step to achieve high-purity this compound.[9][10]
-
Column: Use a preparative C18 reversed-phase column (e.g., Cosmosil 5C18-AR).[9]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. For example, 50% acetonitrile in water.[9] Additives like formic acid (0.1-0.3%) can improve peak shape.[8][10]
-
Injection: Dissolve the semi-purified extract from the SPE step in the mobile phase and inject it onto the column.
-
Fraction Collection: Monitor the column effluent using a UV detector at a wavelength of 230 nm or 305 nm.[6][9] Collect the fractions corresponding to the this compound peak.
-
Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Confirm purity by analytical HPLC and identity by mass spectrometry.[10]
Quantitative Data
The efficiency of the extraction and purification process can be monitored at various stages. The following tables summarize representative quantitative data gathered from the literature.
Table 1: Virginiamycin Production Titers and In Situ Extraction Efficiency
| Fermentation Method | Final Virginiamycin Titer (Culture Broth) | Adsorbent Resin | Virginiamycin Adsorbed by Resin | Final Yield with Resin | Reference |
| Fed-batch Fermentation | 4.9 g/L | None | N/A | 4.9 g/L | [1] |
| Fed-batch with Resin | Not specified in broth | Diaion® HP21 | 98.5% | 5.6 g/L | [1][4] |
Table 2: Analytical Methods for Quantification of this compound
| Analytical Technique | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Inertsil ODS-2 | Acetonitrile-water-formic acid | UV at 230 nm | 2.7 mg/kg (in feed) | [11] |
| UPLC-MS/MS | BEH C18 | Acetonitrile-0.3% formic acid (35:65) | ESI-MS/MS (MRM mode) | 7 µg/kg (in feed) | [11] |
| LC-MS/MS | Not specified | Not specified | ESI-MS/MS | 0.25 µg/kg (in tissue) | [11] |
| RP-HPLC | C18 | 50% Acetonitrile in water | UV at 305 nm | Not specified | [9] |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes.
References
- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]
- 5. US5006466A - Fermentation analogs of this compound - Google Patents [patents.google.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. US4762923A - Fermentation analogs of this compound - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification and Characterization of this compound Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Virginiamycin M1 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin M1, a member of the streptogramin A family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It is produced by Streptomyces virginiae and acts synergistically with Virginiamycin S1 (a streptogramin B antibiotic) to exert a bactericidal effect against a broad spectrum of Gram-positive bacteria.[1][2] This synergistic action makes the virginiamycin complex an important tool in veterinary medicine and a subject of interest in the study of antibiotic resistance.[1] Understanding the mechanisms of action and resistance to this compound is crucial for the development of new antimicrobial strategies. These application notes provide detailed protocols for utilizing this compound in microbiological research focused on antibiotic resistance.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This binding event sterically hinders the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center, thereby blocking peptide bond formation and halting protein elongation.[3] The synergistic effect with Virginiamycin S1 arises from the binding of Virginiamycin S1 to a different site on the 50S ribosome, which is thought to induce a conformational change that enhances the binding of this compound.[1]
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms, primarily involving enzymatic modification of the drug or alteration of the ribosomal target.
-
Enzymatic Inactivation: In some bacteria, resistance is conferred by enzymes that chemically modify this compound, rendering it unable to bind to the ribosome. A common mechanism in Staphylococcus aureus is the O-acetylation of this compound, a reaction often mediated by plasmid-encoded acetyltransferases. In the producing organism, Streptomyces virginiae, resistance is achieved through the reduction of a carbonyl group on the this compound molecule.[4]
-
Target Site Modification: Although less commonly reported for this compound, mutations in the ribosomal RNA or ribosomal proteins that constitute the binding site can reduce the affinity of the antibiotic, leading to resistance.
-
Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell can also contribute to resistance, although this is a more general mechanism of resistance to multiple antibiotics.
-
Genetic Basis: Resistance determinants, such as the genes encoding modifying enzymes, are often located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.[5] In Enterococcus faecium, the satA gene has been associated with resistance to streptogramin A antibiotics.[6]
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible and resistant strains of clinically relevant bacteria.
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | This compound + S1 MIC (µg/mL) | Reference |
| Staphylococcus aureus | Susceptible | 0.25 | 0.125 | [7][8] |
| Enterococcus faecium | Susceptible | ≤ 4 | Not specified | [9] |
| Enterococcus faecium | Resistant | 8 - 32 | Not specified | [9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or a 1:1 solution of methanol and Buffer No. 2 for stock solution preparation[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control strains)[11][12]
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 25% acetonitrile).[13] For microbiological assays, a stock solution in DMSO is also common.
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Diluted stock standards in 25% acetonitrile are reported to be stable for three months at -40°C.[13]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Procedure:
-
Aseptically dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first well of each row, add 50 µL of the appropriate this compound working solution (at twice the desired final starting concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well.
-
Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Check the quality control strains' MICs against their expected ranges to validate the experiment.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. [Resistance to streptogramin antibiotics in "Staphylococcus aureus" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medgmp.com [medgmp.com]
- 9. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. famic.go.jp [famic.go.jp]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. In vitro antimicrobial activity and MIC quality control guidelines of RPR 106972 (RPR 112808/RPR106950): a novel orally administered streptogramin combination. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Determining Virginiamycin M1 MIC against Gram-positive Bacteria: An In Vitro Assay Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin M1 is a streptogramin A antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action blocks peptide bond formation, effectively halting bacterial growth.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following table summarizes the previously reported MIC values of this compound against select Gram-positive bacteria.
| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 0.25 | [2] |
| Enterococcus faecium | Not Specified (Resistant) | 8 - >32 | [3][4] |
Note: Data for a wider range of Gram-positive species is limited in publicly available literature. The provided data for Enterococcus faecium reflects strains with noted resistance.
Experimental Protocols
This section outlines the detailed methodology for determining the MIC of this compound.
Materials
-
This compound (analytical grade)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus spp., supplement CAMHB with 2.5% to 5% lysed horse blood.[5]
-
Dimethyl sulfoxide (DMSO) or Methanol (for preparing this compound stock solution)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Preparation of this compound Stock Solution
-
This compound is sparingly soluble in water but soluble in methanol and DMSO.
-
To prepare a 1 mg/mL (1000 µg/mL) stock solution, dissolve the appropriate amount of this compound powder in a small volume of DMSO or methanol before diluting with sterile distilled water or broth. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 100 µL of DMSO, then add 900 µL of sterile CAMHB.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Store the stock solution in small aliquots at -20°C or below.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.[6]
Broth Microdilution Assay
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound working solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (bacterial growth without antibiotic), and the twelfth column will be the negative control (broth only, for sterility check).
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the negative control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate in an atmosphere of 5% CO₂.
Interpretation of Results
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest antibiotic concentration where the OD₆₀₀ is comparable to the negative control.
Visualizations
Signaling Pathway of this compound
References
- 1. medgmp.com [medgmp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Analysis of Virginiamycin M1
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of Virginiamycin M1. This document provides detailed methodologies for the extraction, detection, and quantification of this compound from various matrices using analytical standards and reference materials.
This compound Analytical Standards
This compound is a polyunsaturated macrocyclic lactone antibiotic produced by Streptomyces virginiae.[1][2] It is a component of the virginiamycin complex, acting synergistically with Virginiamycin S1 to inhibit bacterial protein synthesis.[2][3][4] Analytical standards are crucial for the accurate quantification of this compound residues in various samples, including animal feed, tissues, and environmental matrices.
Properties of this compound Analytical Standard:
| Property | Description |
| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[1][2] |
| CAS Number | 21411-53-0[2] |
| Molecular Formula | C₂₈H₃₅N₃O₇[5] |
| Molecular Weight | 525.59 g/mol [2] |
| Appearance | White to yellow powder[2] |
| Purity | Typically ≥90% or ≥95% (HPLC)[2][6] |
| Solubility | Soluble in methanol, DMSO, and DMF; slightly soluble in ethanol.[2][4][7] |
| Storage (Powder) | Store at -20°C for long-term stability (up to 3 years).[7] |
| Storage (In Solution) | Store aliquoted in tightly sealed vials at -80°C for up to 1 year or at -40°C for up to 3 months. Avoid repeated freeze-thaw cycles.[5][7][8] |
Sources of Analytical Standards:
This compound analytical standards and reference materials can be procured from various reputable suppliers, including MedChemExpress, AbMole BioScience, Sigma-Aldrich, LGC Standards, and Cayman Chemical.[1][2][4][5][6] Isotope-labeled internal standards, such as this compound-d2, are also commercially available and recommended for quantitative analysis by mass spectrometry to improve accuracy and precision.[9][10]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for the reliable quantification of this compound.
Protocol for Preparation of Stock and Working Standards:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of the this compound analytical standard.
-
Dissolve the standard in 2.5 mL of 50% acetonitrile with vigorous mixing for 2 minutes.
-
Add 2.5 mL of deionized water to achieve a final concentration of 1 mg/mL in 25% acetonitrile.[8]
-
Alternatively, for LC-MS/MS applications, dissolve ~10 mg of the standard in acetonitrile to a final volume of 100 mL to prepare a ~100 µg/mL individual stock standard.[7]
-
-
Working Standard Solutions:
-
Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate solvent (e.g., 25% acetonitrile or the mobile phase used for analysis).[8]
-
For LC-MS/MS analysis, a mixed standard solution (e.g., 25 µg/mL) can be prepared by combining appropriate volumes of individual stock standards and diluting with acetonitrile-water (20:80).[7]
-
-
Calibration Standards:
References
- 1. famic.go.jp [famic.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound residue in tissues of swine and chicken by ultra-performance liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical determination of virginiamycin drug residues in edible porcine tissues by LC-MS with confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of this compound Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Virginiamycin M1 & S1 Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production and optimization of the synergistic ratio of Virginiamycin M1 and S1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synergistic ratio of this compound to S1?
A1: The maximum synergistic antimicrobial activity is achieved when the ratio of this compound to Virginiamycin S1 is approximately 70-75% M1 to 25-30% S1.[1] Some studies indicate a more precise optimal ratio of 75:25.[2][3] This synergistic combination can increase the total antimicrobial activity by 3.5 to 4 times.[1]
Q2: What is the mechanism of synergistic action between this compound and S1?
A2: Both this compound (a streptogramin A) and S1 (a streptogramin B) are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome.[4][5][6] this compound binds first, inducing a conformational change in the ribosome that dramatically increases the binding affinity for Virginiamycin S1.[5] This sequential binding synergistically blocks both peptide bond formation and peptide chain elongation, leading to a bactericidal effect, whereas the individual components are only bacteriostatic.[1][7][8]
Q3: Which microorganism is the primary producer of Virginiamycin?
A3: The primary producer of Virginiamycin is the bacterium Streptomyces virginiae.[1][9][10]
Q4: How is the biosynthesis of Virginiamycin regulated in Streptomyces virginiae?
A4: The biosynthesis of Virginiamycin is regulated by a signaling pathway involving autoregulators known as virginiae butanolides (VBs).[9][11][12][13] These signaling molecules act as a primary signal to trigger the production of both this compound and S1. A specific binding protein, BarA, is a key component of this regulatory pathway.[9]
Troubleshooting Guides
This section addresses common issues encountered during the production and optimization of the this compound and S1 ratio.
| Problem | Potential Cause | Troubleshooting Steps |
| Low overall Virginiamycin titer | Suboptimal fermentation conditions. | - pH: Ensure the pH of the fermentation medium is maintained between 6.8 and 7.0.[1]- Dissolved Oxygen (DO): Maintain the DO concentration at approximately 50% through appropriate aeration and agitation.[1]- Carbon Source: Consider using sucrose as the primary carbon source, as it has been shown to support high productivity while maintaining the optimal M1:S1 ratio.[1] |
| Product inhibition. | - Implement in situ product removal by adding an adsorbing resin such as Diaion® HP21 or Amberlite XAD-16 to the fermentation broth.[1][2] This can increase the total titer by removing Virginiamycin from the medium as it is produced. | |
| Incorrect M1:S1 ratio (outside the 70-75% M1 to 25-30% S1 range) | Inappropriate carbon source. | - Different carbon sources can influence the M1:S1 ratio. While glucose and starch may yield high titers, they can shift the ratio.[1] Sucrose has been found to be effective in maintaining the desired synergistic ratio.[1] |
| Strain-specific production characteristics. | - If optimizing fermentation conditions does not correct the ratio, consider strain improvement through mutagenesis (e.g., UV mutagenesis) and selection of mutants that produce the optimal M1:S1 ratio.[2][3] | |
| Inconsistent analytical results. | - Ensure that the analytical method for quantifying M1 and S1 is validated. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are reliable methods.[2][14][15][16] | |
| Degradation of Virginiamycin product | Unfavorable pH during later stages of fermentation. | - Depletion of the carbon source can lead to cell lysis and an increase in pH to levels (e.g., above 8.0) that can cause degradation of the produced Virginiamycin.[1] Monitor and control the pH throughout the fermentation process. |
Experimental Protocols & Methodologies
Protocol 1: Determination of this compound and S1 Ratio by HPLC
This protocol outlines a general procedure for the quantification of this compound and S1 to determine their synergistic ratio.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract Virginiamycin from both the mycelium and the supernatant using a suitable organic solvent (e.g., methanol-acetonitrile solution (1:1, v/v)).[14]
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Luna C18).[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate with 0.1% formic acid).[14]
-
Detection: UV detection at appropriate wavelengths for M1 and S1 (e.g., 228 nm for M1 and 305 nm for S1).[9]
-
Quantification: Use certified standards of this compound and S1 to generate a standard curve for accurate quantification.
-
-
Calculation of the Ratio:
-
Calculate the concentration of M1 and S1 in the sample based on the standard curve.
-
Determine the ratio using the formula:
-
% M1 = [Concentration of M1 / (Concentration of M1 + Concentration of S1)] x 100
-
% S1 = [Concentration of S1 / (Concentration of M1 + Concentration of S1)] x 100
-
-
Protocol 2: Fed-Batch Fermentation with in situ Product Removal
This protocol describes a fed-batch fermentation strategy to enhance Virginiamycin production while maintaining the optimal M1:S1 ratio.
-
Strain and Medium:
-
Use a high-yield strain of Streptomyces virginiae.
-
Prepare a suitable fermentation medium containing sucrose as the primary carbon source.
-
-
Fermentation Setup:
-
Fermentation Conditions:
-
Maintain the pH at 6.8-7.0 using an automated acid/base feeding system.[1]
-
Control the dissolved oxygen level at 50% by adjusting the agitation speed and airflow rate.[1]
-
After an initial batch phase (e.g., 48 hours), initiate a continuous feed of a concentrated sucrose solution (e.g., 50% solution at a rate of 5 g/L/day).[1]
-
-
Monitoring and Analysis:
-
Periodically take samples to monitor cell growth, substrate consumption, and Virginiamycin production.
-
Analyze the M1 and S1 concentrations in the resin and the broth separately to determine the total production and the synergistic ratio as described in Protocol 1.
-
Visualizations
Caption: Synergistic action of this compound and S1 on the bacterial ribosome.
Caption: Workflow for optimizing this compound and S1 production.
Caption: Simplified signaling pathway for Virginiamycin biosynthesis induction.
References
- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. virginiamycin S1 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. virginiamycin S1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Maximum virginiamycin production by optimization of cultivation conditions in batch culture with autoregulator addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of this compound Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure of inducing factors for virginiamycin production in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of this compound and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of Virginiamycin M1 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Virginiamycin M1, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][3] In complex matrices such as animal feed or biological tissues, these effects can be significant.[4][5][6]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects include endogenous components of the sample matrix that are co-extracted with this compound. In animal feed, this can include fats, proteins, carbohydrates, and other feed additives.[4][7] For tissue samples, phospholipids, salts, and proteins are major contributors to matrix effects.[8][9][10]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be evaluated using a few key methods:
-
Post-extraction spike method: This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent at the same concentration.[2][3] A significant difference in response indicates the presence of matrix effects.
-
Post-column infusion: In this qualitative method, a constant flow of this compound standard is infused into the mass spectrometer after the analytical column.[1][10] A blank matrix extract is then injected. Any deviation from a stable baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6][11][12] A SIL-IS, such as this compound-d2, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[6][11] When a SIL-IS is unavailable, matrix-matched calibration curves are a viable alternative.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Injection of sample in a solvent stronger than the mobile phase.- High sample load.[13]- Column degradation or contamination. | - Ensure the sample is dissolved in a solvent composition similar to or weaker than the initial mobile phase conditions.[13]- Reduce the injection volume or dilute the sample.[12]- Flush the column with a strong solvent or replace the column if necessary. |
| Low Signal Intensity / Ion Suppression | - Significant matrix effects from co-eluting compounds.[1][10]- Inefficient ionization in the MS source.- Contaminated MS source. | - Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction).[9][14][15]- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Use a stable isotope-labeled internal standard (this compound-d2) to compensate for suppression.[6][11]- Clean the mass spectrometer source components.[16] |
| High Signal Variability / Poor Reproducibility | - Inconsistent matrix effects between samples.- Inconsistent sample preparation.- LC system instability (e.g., pump fluctuations, leaks). | - Employ a stable isotope-labeled internal standard.[6][11]- Standardize and automate the sample preparation workflow where possible.- Perform system suitability tests and check for leaks or pressure fluctuations in the LC system.[16] |
| Carryover | - Adsorption of this compound to components of the LC system or autosampler. | - Optimize the autosampler wash procedure with a strong solvent.- Inject blank samples after high-concentration samples to assess carryover.- Consider using a different column with lower adsorptive properties. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Feed
This protocol is a generalized procedure based on common practices for reducing matrix effects.[14][17]
-
Sample Extraction:
-
Weigh 5 grams of homogenized animal feed into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up (Oasis HLB Cartridge):
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load 5 mL of the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
This protocol outlines the use of this compound-d2 for accurate quantification.[6][11]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound and this compound-d2 in methanol.
-
Create a series of calibration standards by spiking a blank matrix extract with varying concentrations of this compound and a fixed concentration of this compound-d2.
-
For unknown samples, add the same fixed concentration of this compound-d2 to each sample extract before analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both this compound and this compound-d2.
-
-
Data Processing:
-
Calculate the peak area ratio of the this compound to the this compound-d2 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
Table 1: Recovery of this compound in Different Matrices with Various Clean-up Methods
| Matrix | Extraction/Clean-up Method | Average Recovery (%) | Reference |
| Animal Feed | Acetonitrile extraction, Oasis HLB SPE | 84 - 145 | [14] |
| Porcine Tissues | Methanol-acetonitrile extraction, C18 SPE | Not Specified | [14] |
| Livestock/Poultry Products | Methanol-acetonitrile extraction, Oasis HLB SPE | 71.2 - 98.4 | [15] |
| Distillers Grains | Acetonitrile/Buffer extraction, Hexane wash, Oasis HLB SPE | 90 - 102 | [18] |
Table 2: Precision of this compound Analysis in Different Matrices
| Matrix | Analytical Method | Relative Standard Deviation (RSD) (%) | Reference |
| Animal Feed | LC-MS/MS with SPE | < 18 | [14] |
| Livestock/Poultry Products | LC-MS/MS with SPE | 3.6 - 15.4 | [15] |
| Distillers Grains | LC-MS/MS with SIL-IS | 3.8 - 6.8 | [18] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatography-tandem mass spectrometry method to determine colistin, bacitracin and this compound at cross-contamination levels in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound residue in tissues of swine and chicken by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Upgrade | FDA [fda.gov]
How to prevent degradation of Virginiamycin M1 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Virginiamycin M1 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It is unstable in strongly acidic and basic solutions.
-
Temperature: Elevated temperatures can accelerate its degradation.
-
Light: Exposure to light, particularly certain wavelengths, may lead to photodegradation.
-
Enzymatic Activity: Enzymes present in biological samples, such as carbonyl reductases, can inactivate this compound.
Q2: What is the optimal pH range for working with this compound?
A2: this compound is most stable in neutral solutions. The optimal pH is around 7.5 to 7.8. It is extremely unstable in basic solutions (pH > 9.5) and also shows instability in strongly acidic conditions.
Q3: How should I store my samples and standards containing this compound?
A3: For short-term storage during sample preparation, it is recommended to keep samples on ice and protected from light. For long-term storage, solid this compound should be stored at -20°C. Stock solutions are typically stable for up to three months when stored at -40°C.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Yes, a primary degradation pathway is the enzymatic reduction of the C-16 carbonyl group, leading to the formation of 16-dihydrothis compound, which is antibiotically inactive.
Troubleshooting Guides
Issue 1: Low recovery of this compound from biological samples.
This issue is often linked to degradation during the extraction and preparation process.
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Immediate Freezing: Freeze tissue samples in liquid nitrogen immediately after collection. 2. Homogenization in Organic Solvent: Homogenize frozen tissue directly in a cold organic solvent mixture such as methanol-acetonitrile. 3. Thermal Inactivation: Heat the sample at a specific temperature and time (e.g., 70-90°C for 5-10 minutes) prior to extraction. This needs to be carefully validated to ensure this compound itself is not degraded. 4. Use of Enzyme Inhibitors: Consider adding a broad-spectrum carbonyl reductase inhibitor to the homogenization buffer. | 1. Freezing slows down enzymatic activity. 2. Organic solvents precipitate proteins, including degradative enzymes. 3. Heat irreversibly denatures and inactivates enzymes. 4. Inhibitors can block the active site of enzymes responsible for degradation. |
| pH-related Degradation | 1. Buffer Extraction: Ensure that the pH of all aqueous solutions used during extraction is maintained between 7.0 and 7.8. 2. Avoid Strong Acids/Bases: Do not use strong acids or bases for pH adjustment or in mobile phases for chromatography. | This compound is most stable in a neutral pH environment. |
| Thermal Degradation | 1. Maintain Cold Chain: Keep samples, extracts, and standards on ice or at 4°C throughout the entire sample preparation process. 2. Avoid High Temperatures: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at room temperature or below. | This compound is heat-labile, and degradation increases with temperature. |
Issue 2: Inconsistent results between replicate samples.
Inconsistency can arise from variable exposure to light or uncontrolled enzymatic activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Work in a Dark Environment: Perform all sample preparation steps under amber or red light, or in a dark room. 2. Use Amber Vials: Store all extracts and standards in amber glass or opaque vials to protect them from light. 3. Minimize Exposure Time: Keep the time that samples are exposed to any light to an absolute minimum. | While specific photodegradation kinetics for this compound are not well-documented, it is a general best practice for light-sensitive compounds. |
| Variable Enzymatic Activity | 1. Standardize Timings: Ensure that the time between sample collection, homogenization, and extraction is consistent for all samples. 2. Consistent Freezing: If freezing samples, ensure a consistent and rapid freezing method (e.g., snap-freezing in liquid nitrogen) is used for all samples. | Inconsistent handling can lead to varying levels of enzymatic degradation between samples. |
Quantitative Data Summary
The following table summarizes the thermal degradation of this compound. The D-value represents the time in minutes required to reduce the concentration of the compound by 90% at a specific temperature.
| Temperature (°C) | D-value (minutes) |
| 70 | 23.6 |
| 85 | 15.2 |
| 95 | 10.4 |
Data suggests that this compound is sensitive to heat, with significant degradation occurring at temperatures commonly used for sample processing.
Key Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Sample Homogenization:
-
Weigh 1-2 g of frozen tissue.
-
Add the tissue to a homogenizer tube containing 10 mL of a cold (4°C) extraction solution of acetonitrile:methanol (1:1, v/v).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice during this process.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Protocol 2: Thermal Inactivation of Enzymes in Tissue Samples
Caution: This method should be validated to ensure this compound is not significantly degraded by the heat treatment itself.
-
Sample Preparation:
-
Homogenize fresh or frozen tissue in a minimal amount of neutral pH buffer.
-
-
Heat Treatment:
-
Place the homogenate in a heat block or water bath pre-heated to 70-90°C.
-
Incubate for a short, precise duration (e.g., 5-10 minutes). The exact time and temperature should be optimized for the specific sample matrix and enzyme activity.
-
-
Cooling:
-
Immediately transfer the sample to an ice bath to rapidly cool it down and prevent further degradation of the target analyte.
-
-
Extraction:
-
Proceed with the extraction protocol as described in Protocol 1.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting low recovery of this compound.
Strategies to enhance the solubility of Virginiamycin M1 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Virginiamycin M1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a macrolide antibiotic with poor aqueous solubility. It is sparingly soluble in water but shows good solubility in several organic solvents.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and acetonitrile.[1]
Q3: What is a recommended starting point for preparing a stock solution of this compound?
A common starting point is to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed strategies to address this.
Troubleshooting Guide: Enhancing this compound Solubility
Issue: Precipitation of this compound upon dilution in aqueous media.
Cause: this compound is poorly soluble in water. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the this compound can crash out of solution.
Solutions:
-
Optimize the Stock Solution Concentration:
-
Problem: The initial stock solution might be too concentrated.
-
Suggestion: Try preparing a less concentrated stock solution in your organic solvent of choice (e.g., 10 mg/mL in DMSO instead of 100 mg/mL). This can reduce the magnitude of the solvent shift effect upon dilution.
-
-
Employ a Co-solvent Strategy:
-
Problem: A single organic solvent may not be sufficient to maintain solubility in the final aqueous solution.
-
Suggestion: Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol or PEG300 can be effective. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for in vivo studies and can be adapted for in vitro use.
-
-
Stepwise Dilution:
-
Problem: Rapid dilution can cause localized high concentrations of the compound, leading to precipitation.
-
Suggestion: Instead of adding the stock solution directly to the final volume of aqueous media, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of a co-solvent like ethanol, and then add this intermediate dilution to the final aqueous buffer while vortexing.
-
-
Incorporate Surfactants:
-
Problem: The compound is not stable in the aqueous environment.
-
Suggestion: The addition of a non-ionic surfactant, such as Tween® 20 or Tween® 80, at a low concentration (e.g., 0.05-0.1%) in the final assay medium can help to maintain the solubility of this compound by forming micelles.
-
-
Consider the Final Concentration of Organic Solvent:
-
Problem: The final concentration of the organic solvent in the assay may be too low to keep this compound in solution.
-
Suggestion: While high concentrations of organic solvents can be toxic to cells, ensure that the final concentration is sufficient to aid solubility. Typically, a final DMSO concentration of up to 0.5% (v/v) is tolerated by most cell lines. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 90 - 100 mg/mL | Sonication may be required. |
| Dimethylformamide (DMF) | Soluble | Quantitative data not readily available. |
| Methanol | Soluble | Quantitative data not readily available. |
| Ethanol | Soluble | Quantitative data not readily available. |
| Acetonitrile | Soluble | A 1 mg/mL stock can be prepared in 25% acetonitrile.[1] |
Table 2: Suggested Co-solvent Formulations for Enhanced Solubility
| Formulation Components | Example Ratio (v/v/v/v) | Final Concentration of this compound | Notes |
| DMSO, PEG300, Tween 80, Saline | 10:40:5:45 | 5 mg/mL | Sonication is recommended. Add solvents sequentially. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not completely dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the tube with the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for another 10-15 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready to be added to your cell cultures.
-
Troubleshooting: If precipitation occurs, consider using a lower final concentration of this compound, preparing a less concentrated stock solution, or incorporating a surfactant as described in the Troubleshooting Guide.
Visualizations
Diagram 1: Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions.
Diagram 2: Mechanism of Action of this compound
Caption: this compound inhibits bacterial protein synthesis.
References
Troubleshooting guide for Virginiamycin M1 microbiological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Virginiamycin M1 microbiological assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound microbiological assay?
The this compound microbiological assay is a method used to determine the potency of this compound. It is based on the principle of agar diffusion, where the antibiotic diffuses from a source (e.g., a well or a paper disc) into an agar medium seeded with a susceptible microorganism. The antibiotic inhibits the growth of the microorganism, creating a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the concentration of the antibiotic.
Q2: Which microorganism is typically used for the this compound assay?
The most commonly used test organism for the this compound assay is Micrococcus luteus ATCC 9341.[1][2] This bacterium is highly susceptible to this compound, leading to clear and measurable zones of inhibition.
Q3: What is the mechanism of action of this compound?
This compound is a streptogramin A antibiotic. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site, thereby preventing peptide bond formation and elongation.
Q4: What is the synergistic relationship between this compound and S1?
Virginiamycin is a mixture of two main components: this compound (a streptogramin A) and Virginiamycin S1 (a streptogramin B). While each component is bacteriostatic on its own, they act synergistically to become bactericidal. This compound binding to the ribosome induces a conformational change that increases the binding affinity of Virginiamycin S1, leading to a stable ternary complex that effectively blocks protein synthesis.
Troubleshooting Guide
No Zones of Inhibition
Q5: I am not observing any zones of inhibition for my standards or samples. What are the possible causes?
There are several potential reasons for a complete lack of inhibition zones:
-
Inactive this compound Standard: The standard may have degraded due to improper storage (e.g., exposure to light, moisture, or high temperatures). Prepare a fresh standard solution.
-
Resistant Test Organism: The Micrococcus luteus strain may have developed resistance or the wrong strain may have been used. Verify the identity and susceptibility of your test organism.
-
Improper Preparation of Inoculum: The concentration of the bacterial suspension may be too high. Ensure the inoculum is prepared to the correct turbidity (e.g., McFarland standard).
-
Inactive Assay Plates: The agar medium may have been prepared incorrectly (e.g., wrong pH, expired components) or stored improperly.
-
Incorrect Incubation Conditions: The temperature or duration of incubation may not be optimal for the growth of Micrococcus luteus.[1]
-
Sample Preparation Issue: The extraction of this compound from the sample matrix may have been inefficient. Review the extraction protocol.
Irregular or Poorly Defined Zones of Inhibition
Q6: The zones of inhibition are not circular or have fuzzy edges. What could be the cause?
Irregular zone morphology can be attributed to the following:
-
Uneven Distribution of Inoculum: If the bacterial suspension is not spread evenly on the agar surface, it can result in uneven growth and distorted zones.
-
Improper Application of Sample/Standard: Leaking of the sample or standard from the well or improper placement of the disc can lead to irregularly shaped zones.
-
Contamination: Contamination of the agar plate with other microorganisms can interfere with the growth of Micrococcus luteus and the formation of clear zones.
-
Water on Agar Surface: Excess moisture on the agar surface can cause the antibiotic to spread unevenly. Ensure plates are adequately dried before use.
High Variability in Results
Q7: I am observing significant variability in the zone diameters between replicate plates. What are the likely reasons?
High variability can compromise the accuracy and precision of the assay. Common causes include:
-
Inconsistent Pipetting: Inaccurate or inconsistent volumes of standards and samples applied to the wells or discs.
-
Variation in Agar Depth: The thickness of the agar layer can affect the diffusion of the antibiotic. Pour agar to a consistent depth in all plates.
-
Non-uniform Incubation Conditions: Temperature gradients within the incubator can lead to different growth rates and zone sizes on different plates.
-
Inconsistent Timing: Delays between applying the inoculum and placing the standards/samples, or between placing the samples and incubation, can introduce variability.
Quantitative Data
Table 1: Recommended Standard Concentrations for this compound Assay
| Standard Level | Concentration (µg/mL) |
| Low | 0.2 |
| 0.4 | |
| Medium | 0.8 |
| 1.6 | |
| High | 3.2 |
Note: This table is based on a common concentration range found in official methods.[1] It is recommended to establish a standard curve with at least five concentration points.
Table 2: Typical Zone Diameters for this compound Standards
| Concentration (µg/mL) | Expected Zone Diameter (mm) (Illustrative) |
| 0.2 | 10 - 12 |
| 0.4 | 13 - 15 |
| 0.8 | 16 - 18 |
| 1.6 | 19 - 21 |
| 3.2 | 22 - 24 |
Disclaimer: The zone diameters provided in this table are for illustrative purposes only. Actual zone sizes can vary depending on the specific laboratory conditions, including the exact composition of the medium, the age of the bacterial culture, and the incubation parameters. Each laboratory should establish its own standard curve and acceptance criteria.
Table 3: Key Experimental Parameters for this compound Microbiological Assay
| Parameter | Recommended Condition |
| Test Organism | Micrococcus luteus ATCC 9341 |
| Culture Medium | Medium F-4 or equivalent |
| pH of Extraction Solvent | 5.9 - 6.1[1] |
| Incubation Temperature | 35 - 37 °C[1] |
| Incubation Time | 16 - 24 hours[1] |
Experimental Protocols
Detailed Methodology for this compound Agar Diffusion Assay
-
Preparation of Media and Buffers:
-
Prepare the culture medium for Micrococcus luteus ATCC 9341 (e.g., Medium F-4) according to the manufacturer's instructions.
-
Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH as required for sample and standard dilutions.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of this compound working standard.
-
Dissolve the standard in an appropriate solvent (e.g., methanol) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the buffer to obtain a range of standard concentrations (e.g., 0.2, 0.4, 0.8, 1.6, and 3.2 µg/mL).[1]
-
-
Preparation of Sample Solutions:
-
Weigh a representative portion of the sample to be tested.
-
Extract this compound using a suitable solvent mixture (e.g., acetone and citric acid monohydrate solution).[1]
-
Adjust the pH of the extract to 5.9 - 6.1.[1]
-
Filter the extract and dilute it with the appropriate buffer to an expected concentration within the range of the standard curve.
-
-
Preparation of Inoculum:
-
Inoculate a fresh culture of Micrococcus luteus ATCC 9341 in a suitable broth and incubate to achieve a logarithmic growth phase.
-
Dilute the bacterial culture to a standardized turbidity (e.g., using a McFarland standard).
-
Add a specific volume of the diluted bacterial suspension to the molten agar medium (kept at 45-50 °C).
-
-
Plating and Incubation:
-
Pour the seeded agar into sterile Petri dishes on a level surface and allow it to solidify.
-
Create wells in the agar using a sterile borer or apply sterile paper discs.
-
Pipette a fixed volume of each standard and sample solution into the wells or onto the discs in triplicate.
-
Incubate the plates under inverted conditions at 35-37 °C for 16-24 hours.[1]
-
-
Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameter.
-
Perform a linear regression analysis to obtain the standard curve.
-
Determine the concentration of this compound in the sample solutions by interpolating their mean zone diameters on the standard curve.
-
Calculate the final potency of this compound in the original sample, taking into account the dilution factors.
-
Visualizations
Caption: Experimental workflow for the this compound microbiological assay.
Caption: Troubleshooting workflow for common issues in microbiological assays.
References
Improving the recovery of Virginiamycin M1 from complex biological matrices
Welcome to the technical support center for the analysis of Virginiamycin M1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in recovering this compound from biological samples?
Researchers often face challenges such as low recovery rates, significant matrix effects, and the presence of interfering substances from complex matrices like animal feed, tissue homogenates, and plasma. This compound's chemical properties, including its limited solubility in water, also necessitate careful selection of extraction solvents and techniques.[1]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially for detecting low residue levels.[2][3][4][5][6][7][8][9][10] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also used, particularly for screening purposes, with detection typically at 230 nm.[11][12] However, UV detection can be less reliable due to interfering peaks from the matrix.[12]
Q3: What are typical recovery rates for this compound from different matrices?
Recovery rates can vary significantly depending on the matrix, extraction method, and analytical technique. For animal feed, recoveries have been reported to range from 38% to 67% at lower concentrations.[11] In animal tissues, average recoveries between 71.2% and 98.4% have been achieved.[8] For distillers grains, absolute recoveries have been documented to be between 53% and 106%.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
Low Analyte Recovery
Problem: Consistently low recovery of this compound after sample extraction and cleanup.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Wetting/Swelling of Sample: For solid matrices like animal feed, pre-wetting the sample with water can enhance the accessibility of the analyte to the extraction solvent.[11][12] - Solvent Selection: Ethyl acetate and methanol have shown to be effective extraction solvents.[12] For tissues, a mixture of methanol and acetonitrile is commonly used.[5][8] - Extraction Technique: Ultrasonic extraction can improve the efficiency of analyte recovery from the matrix.[5][13] |
| Analyte Loss During Cleanup | - SPE Cartridge Choice: Oasis HLB cartridges are frequently used for the solid-phase extraction (SPE) cleanup of this compound.[5][7][8][11][13] For some matrices, a tandem cleanup with both silica gel and Oasis HLB cartridges may be necessary.[12][13] - Elution Solvent Optimization: Ensure the elution solvent is strong enough to completely elute this compound from the SPE cartridge. For example, a mixture of methanol or acetonitrile with a buffer can be effective for elution from silica gel.[12] |
| Analyte Degradation | - Sample Stability: this compound is unstable in strongly acidic or basic solutions.[14] It is most stable in neutral solutions. Ensure the pH of your sample and solutions is controlled throughout the process. The M1 subunit can also be less heat-resistant, with significant degradation observed at higher temperatures.[15] |
High Matrix Effects & Interference
Problem: Inaccurate quantification due to ion suppression or enhancement in LC-MS/MS, or co-eluting peaks in HPLC-UV.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | - Tandem SPE: For particularly complex matrices like animal feed, a dual cleanup approach using both silica gel and reversed-phase (e.g., Oasis HLB) SPE cartridges can be effective in removing interferences.[12][13] - Hexane Wash: A hexane wash can be incorporated to remove non-polar interferences from the initial extract.[6][7] For fatty tissues, defatting with n-hexane is a crucial step.[9][10] |
| Co-eluting Matrix Components | - Chromatographic Optimization: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., C18, C8) to improve the separation of this compound from interfering matrix components. - Use of Internal Standards: The use of an isotopically labeled internal standard, such as this compound-d2, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and improve quantification accuracy.[2][6] |
| Ionization Issues (LC-MS/MS) | - Matrix-Matched Calibration: If a suitable internal standard is not available, constructing calibration curves in a blank matrix extract that matches the samples can help to mitigate the impact of matrix effects.[6] However, using an isotopic internal standard can simplify the method by allowing the use of solvent-based calibration curves.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound analysis.
Table 1: Recovery and Precision Data for this compound Analysis
| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Animal Feed | HPLC-UV | 38 - 67 | 7 - 19 (within-day) 13 - 27 (within-lab) | [11] |
| Animal Feed | LC-MS/MS | 88.6 - 107.8 (Trueness) | 12.6 - 21.2 | [3][4] |
| Animal Feed | UPLC-MS/MS | 82.6 - 102.7 | 0.9 - 10.5 | [5] |
| Livestock & Poultry Products | LC-MS/MS | 71.2 - 98.4 | 3.6 - 15.4 | [8] |
| Distillers Grains | LC-MS/MS | 53 - 106 (Absolute) 90 - 101 (Accuracy) | - | [7] |
| Aqueous Media | Capillary Electrophoresis | 86 (Absolute) | <15 | [16] |
Table 2: Limits of Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOQ | Reference |
| Animal Feed | HPLC-UV | 2.7 mg/kg | [11] |
| Animal Feed | UPLC-MS/MS | 7 µg/kg | [5] |
| Livestock & Poultry Products | LC-MS/MS | 0.25 µg/kg | [8] |
| Swine & Chicken Tissues | UPLC-MS/MS | 2 - 60 ng/mL | [9] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Animal Feed for HPLC-UV Analysis
This protocol is based on the method described for the determination of sub-additive levels of virginiamycin in animal feeds.[11][12][13]
1. Sample Preparation:
-
Weigh an appropriate amount of the milled feed sample into a polypropylene tube.
-
Add water to wet the feed and shake vigorously. Allow the mixture to stand for 10 minutes to swell.
2. Extraction:
-
Add ethyl acetate to the tube.
-
Extract using an ultrasonic bath for a specified time.
-
Centrifuge the sample to separate the solid and liquid phases.
3. Solid-Phase Extraction (SPE) Cleanup (Tandem Cartridges):
-
Condition a Sep-Pak silica gel cartridge followed by an Oasis HLB cartridge.
-
Apply the supernatant from the extraction step to the tandem SPE setup.
-
Wash the cartridges with an appropriate solvent to remove interferences.
-
Elute this compound from the cartridges using a suitable elution solvent.
4. Final Sample Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
The sample is now ready for HPLC-UV analysis at 230 nm.
Protocol 2: Extraction and Analysis of this compound from Animal Tissues by LC-MS/MS
This protocol is a generalized procedure based on methods developed for livestock and poultry products.[5][8][9]
1. Sample Homogenization and Extraction:
-
Homogenize the tissue sample (muscle, liver, kidney).
-
Extract the homogenate with a mixture of methanol and acetonitrile (1:1, v/v).[8] For fatty tissues, an initial extraction with acetonitrile followed by defatting with n-hexane is recommended.[9][10]
2. Cleanup:
-
Centrifuge the extract and dilute the supernatant with an appropriate buffer (e.g., ammonium dihydrogen phosphate solution).[8]
-
Perform solid-phase extraction using an Oasis HLB cartridge.
-
Wash the cartridge to remove impurities and then elute the analyte.
3. LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separation is typically achieved on a C18 column with a gradient elution using mobile phases containing acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate.[5][8]
-
Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Workflow for this compound recovery from animal feed.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fda.gov [fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a liquid chromatography-tandem mass spectrometry method to determine colistin, bacitracin and this compound at cross-contamination levels in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of this compound and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound residue in tissues of swine and chicken by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. famic.go.jp [famic.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Virginiamycin M1 in Accordance with ISO/IEC 17025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Virginiamycin M1, validated in alignment with the principles of ISO/IEC 17025. This compound is a key active component of the antibiotic virginiamycin, utilized in veterinary medicine. Its accurate quantification is crucial for ensuring food safety and regulatory compliance. This document delves into the performance characteristics and detailed experimental protocols of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis (CE).
Executive Summary
The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide presents a side-by-side comparison of HPLC-UV, HPLC-MS/MS, and CE methods, offering insights into their respective strengths and limitations. The performance data summarized herein is derived from published validation studies.
Comparison of Method Performance
The following table summarizes the key performance characteristics of the three analytical methods for the determination of this compound. The acceptance criteria are based on guidelines from regulatory bodies such as the FDA and AOAC International for veterinary drug residue analysis.
| Performance Parameter | HPLC-UV | HPLC-MS/MS | Capillary Electrophoresis (CE) | ISO/IEC 17025 General Acceptance Criteria for Antibiotic Residues |
| Limit of Quantification (LOQ) | 2.44 - 2.7 mg/kg (in animal feed)[1][2] | 0.25 µg/kg (in animal tissues)[3]; 2 - 60 ng/mL (in various tissues)[4] | ~50 µg/L (in aqueous media) | Method-dependent; must be fit for purpose and below regulatory limits. |
| Recovery | 38 - 67% (in animal feed)[1][2] | 71.2 - 98.4% (in various matrices)[3] | ~86% (in aqueous media) | Typically 70-120% for concentrations >10 µg/kg. |
| Precision (Repeatability, RSDr) | 7 - 26% (in animal feed)[1][2] | 3.6 - 15.4% (in various matrices)[3] | <15% (in aqueous media) | ≤ 20% for concentrations >10 µg/kg. |
| Selectivity | Moderate; susceptible to matrix interference. | High; mass-based detection provides excellent specificity. | High; separation based on charge-to-size ratio. | No significant interference at the retention/migration time of the analyte. |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.999[3] | Not explicitly stated, but expected to be >0.99 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.
HPLC-UV Method for this compound in Animal Feed[1][2]
This method is suitable for the quantification of this compound at sub-additive levels in various animal feed matrices.
a) Sample Preparation:
-
Weigh 10 g of the ground feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Lichrospher C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water:Formic Acid (400:600:3, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 235 nm.[2]
c) Validation Parameters:
-
Linearity: Assessed by preparing calibration standards in the mobile phase at five concentration levels.
-
Accuracy (Recovery): Determined by spiking blank feed samples at three concentration levels and analyzing them in triplicate.
-
Precision (Repeatability): Evaluated by analyzing six replicates of a spiked sample on the same day.
HPLC-MS/MS Method for this compound in Animal Tissues[3][4]
This highly sensitive and selective method is ideal for the determination of this compound residues in edible animal tissues.
a) Sample Preparation:
-
Homogenize 2 g of the tissue sample.
-
Add 10 mL of acetonitrile and homogenize for a further 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of n-hexane to the supernatant for defatting, vortex, and centrifuge.
-
Discard the upper n-hexane layer.
-
Evaporate the acetonitrile extract to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
b) Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
c) Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks in blank tissue samples and by monitoring multiple MRM transitions.
-
Matrix Effects: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solvent.
-
Decision Limit (CCα) and Detection Capability (CCβ): Determined according to Commission Decision 2002/657/EC.
Capillary Electrophoresis (CE) Method for this compound in Aqueous Media
This method offers a rapid and efficient alternative to HPLC, with lower solvent consumption.
a) Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the aqueous sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the running buffer.
b) CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 25 mM sodium borate buffer with 50 mM sodium dodecyl sulfate (SDS), pH 9.2.
-
Applied Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm.
c) Validation Parameters:
-
Linearity, Precision, and Bias: Evaluated following ISO/IEC 17025 procedures.
-
Extraction Efficiency: Determined by comparing the peak area of the extracted sample to a standard of the same concentration prepared directly in the reconstitution solvent.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships inherent in the validation process described.
Caption: Experimental workflow for this compound analysis and validation.
Caption: Key validation parameters according to ISO/IEC 17025 guidelines.
Conclusion
The choice between HPLC-UV, HPLC-MS/MS, and CE for the analysis of this compound should be guided by the specific analytical needs. The HPLC-UV method offers a cost-effective solution for routine screening in matrices like animal feed, although it may lack the sensitivity and selectivity required for residue analysis in complex biological samples.[1][2] The HPLC-MS/MS method stands out for its superior sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level quantification in challenging matrices such as animal tissues.[3][4] Capillary Electrophoresis presents a promising alternative with benefits of high efficiency and reduced solvent consumption, particularly suitable for aqueous samples.
All three methods, when properly validated according to ISO/IEC 17025, can provide reliable and accurate data. The detailed protocols and comparative performance data in this guide are intended to assist researchers and analytical scientists in selecting and implementing the most appropriate method for their specific application.
References
Comparative Study of Virginiamycin M1 and Other 50S Ribosome Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Virginiamycin M1 and other prominent 50S ribosome inhibitors. This document outlines their mechanisms of action, binding sites, and inhibitory activities, supported by experimental data and detailed protocols.
Introduction to 50S Ribosome Inhibitors
The bacterial ribosome, a crucial cellular machine responsible for protein synthesis, is a primary target for numerous antibiotics. The larger 50S subunit of the 70S ribosome is particularly important as it houses the peptidyl transferase center (PTC), the site of peptide bond formation. By targeting the 50S subunit, a diverse range of antibiotics can effectively halt bacterial growth. These inhibitors are broadly categorized based on their chemical structures and binding sites, and include streptogramins (like this compound), macrolides, lincosamides, and oxazolidinones. This guide will delve into a comparative analysis of these classes, with a special focus on this compound.
This compound: A Streptogramin A Antibiotic
This compound is a member of the streptogramin A group of antibiotics. It acts synergistically with streptogramin B compounds (e.g., Virginiamycin S) to potently inhibit bacterial protein synthesis. This synergistic action is a hallmark of streptogramin antibiotics, where the binding of the streptogramin A component induces a conformational change in the ribosome that increases the binding affinity for the streptogramin B component.
This compound binds to the peptidyl transferase center on the 50S ribosomal subunit, thereby blocking the elongation of the polypeptide chain. Specifically, it interferes with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thus inhibiting peptide bond formation.
Comparative Analysis of 50S Ribosome Inhibitors
This section provides a comparative overview of this compound and other major classes of 50S ribosome inhibitors.
| Inhibitor Class | Example(s) | Binding Site on 50S Subunit | Primary Mechanism of Action |
| Streptogramin A | This compound | Peptidyl Transferase Center (PTC) | Inhibits peptide bond formation by interfering with A- and P-site tRNA binding. Induces conformational change that enhances binding of Streptogramin B. |
| Macrolides | Erythromycin, Azithromycin, Clarithromycin | Nascent Peptide Exit Tunnel (NPET) and PTC | Block the exit of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA. |
| Lincosamides | Clindamycin, Lincomycin | Peptidyl Transferase Center (PTC) | Inhibit peptide bond formation. |
| Oxazolidinones | Linezolid | A-site of the Peptidyl Transferase Center (PTC) | Prevents the formation of the initiation complex and inhibits the binding of aminoacyl-tRNA to the A-site, acting in a context-specific manner. |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected 50S inhibitors against various bacterial strains. It is important to note that IC50 values can vary depending on the specific experimental conditions and the bacterial strain tested.
| Antibiotic | Organism | IC50 for Protein Synthesis (µg/mL) | IC50 for 50S Subunit Formation (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.5 | >10 | |
| Erythromycin | Staphylococcus aureus | 0.36 | 0.35 | |
| Clarithromycin | Staphylococcus aureus | 0.15 | 0.15 | |
| Roxithromycin | Staphylococcus aureus | 0.25 | >1.0 | |
| Clindamycin | Staphylococcus aureus | 0.04 | 0.08 | |
| Linezolid | Staphylococcus aureus | 1.5 | 1.5 |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves a coupled transcription-translation system where a reporter gene (e.g., luciferase or green fluorescent protein) is expressed, and the inhibition of its expression is quantified.
Materials:
-
Coupled transcription-translation kit (e.g., PURExpress® In Vitro Protein Synthesis Kit)
-
DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents for the reporter protein (e.g., luciferase substrate)
-
Microplate reader for luminescence or fluorescence detection
Procedure:
-
Prepare a master mix containing the components of the transcription-translation system according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-template control.
-
Add the DNA template to all wells except the no-template control.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).
-
After incubation, add the appropriate detection reagent for the reporter protein.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (Filter Binding)
This assay determines the binding affinity (Kd) of a compound to the ribosome. It relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules pass through.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled antibiotic (e.g., [3H]-Erythromycin) or a fluorescently labeled competitor
-
Unlabeled competitor antibiotics (this compound, etc.)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and radiolabeled antibiotic.
-
To these mixtures, add increasing concentrations of the unlabeled competitor antibiotic. Include a control with no competitor.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filter each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled antibiotic.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound radiolabeled antibiotic as a function of the competitor concentration.
-
Calculate the Kd of the competitor antibiotic by fitting the data to a competitive binding equation.
Visualizing Mechanisms and Cellular Responses
Mechanism of Action of 50S Ribosome Inhibitors
Caption: Mechanisms of action for different classes of 50S ribosome inhibitors.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of 50S ribosome inhibitors.
Cellular Stress Response to Ribosome Inhibition
Inhibition of protein synthesis by 50S inhibitors triggers a cascade of cellular stress responses in bacteria, primarily the stringent response and ribosome quality control pathways.
Caption: Bacterial stress responses to ribosome stalling induced by 50S inhibitors.
Synthetic Virginiamycin M1 Analogs Combat Resistant Bacteria with Enhanced Efficacy
A new generation of synthetic Virginiamycin M1 analogs is demonstrating significant promise in the fight against drug-resistant bacteria. Through strategic structural modifications, researchers have developed compounds that not only retain the core antibacterial mechanism of this compound but also overcome key resistance pathways, showing potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings offer a potential lifeline in the face of dwindling effective antibiotic options.
This compound, a streptogramin A antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase center and preventing the formation of new peptide bonds. Its efficacy is synergistically enhanced when co-administered with a streptogramin B antibiotic. However, the clinical utility of this compound has been hampered by the emergence of resistance, primarily mediated by virginiamycin acetyltransferase (Vat) enzymes. These enzymes modify the drug, reducing its affinity for the ribosomal target.
To counter this, scientists have engineered novel analogs designed to evade Vat-mediated resistance. By modifying specific sites on the this compound scaffold, these new compounds exhibit improved potency against both wild-type and resistant bacterial strains. This guide provides a comparative overview of the efficacy of these synthetic analogs, supported by experimental data.
Comparative Efficacy of Synthetic this compound Analogs
Recent studies have highlighted the enhanced antimicrobial activity of several synthetic this compound analogs. Below is a summary of their Minimum Inhibitory Concentrations (MICs) against a panel of wild-type and resistant Gram-positive bacteria. The data is compiled from a pivotal study by Li et al. (2020), which focused on developing analogs to overcome VatA resistance. For comparison, data for Virginiamycin M2 (a closely related natural product) and Flopristin (a C16-fluorinated analog) are included. The analogs 46 and 47 represent novel synthetic derivatives with modifications at the C3 and C4 positions designed to sterically hinder the binding of Vat enzymes.
| Compound | S. aureus (WT) | S. aureus (VatA) | S. aureus (Cfr) | E. faecalis (WT) | E. faecalis (ABC-F) |
| Virginiamycin M2 | 2 | >64 | 2 | >64 | >64 |
| Flopristin (4) | 0.25 | 8 | 0.5 | 16 | >64 |
| Analog 46 | 0.125 | 0.25 | 0.25 | >64 | >64 |
| Analog 47 | 0.06 | 0.25 | 0.125 | 32 | 32 |
| Analog 46 + VS1 | 0.06 | 0.125 | 0.125 | 0.5 | 0.5 |
| Analog 47 + VS1 | 0.03 | 0.06 | 0.06 | 0.25 | 0.25 |
| Linezolid | 1 | 1 | 1 | 1 | 1 |
| Daptomycin | 0.25 | 0.25 | 0.25 | 2 | 2 |
All MIC values are in µg/mL. **VS1 (Virginiamycin S1) is a streptogramin B antibiotic used in combination.
The data clearly indicates that analogs 46 and 47 are significantly more potent than the parent compound, Virginiamycin M2, and the earlier analog, Flopristin, against both wild-type and VatA-resistant S. aureus. Notably, analog 47 also demonstrates activity against E. faecalis expressing the ABC-F efflux pump, another mechanism of streptogramin resistance. When combined with Virginiamycin S1, the synergistic effect is pronounced, with MIC values dropping to levels well below those of the commonly used antibiotics Linezolid and Daptomycin.
In addition to the above, other synthetic modifications have been explored. For instance, the creation of 5,6-dihydrothis compound has been reported to exhibit a twofold increase in antibacterial activity against MRSA compared to the parent this compound. However, detailed comparative MIC data for this analog against a broad panel of resistant strains is not as readily available in the literature.
In Vivo Efficacy
The promising in vitro activity of these synthetic analogs has been further validated in animal models of infection. In a murine septicemia model using a VatA-resistant strain of S. aureus, a single intravenous dose of analog 47 at 20 mg/kg resulted in a significant reduction in bacterial load in the kidneys, comparable to the efficacy of Linezolid. This demonstrates the potential of these analogs to be effective therapeutic agents in a clinical setting.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including wild-type and resistant strains of Staphylococcus aureus and Enterococcus faecalis, were used.
-
Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Antibiotic Preparation: The synthetic this compound analogs and comparator antibiotics were serially diluted in CAMHB in the microtiter plates to achieve a range of concentrations.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Murine Septicemia Model:
-
Animal Model: Female BALB/c mice were used for the infection model.
-
Infection: Mice were infected via intravenous injection with a sublethal dose of a VatA-resistant strain of S. aureus.
-
Treatment: One hour post-infection, mice were treated with a single intravenous dose of the synthetic this compound analog or a comparator antibiotic.
-
Assessment of Bacterial Load: At 24 hours post-infection, the mice were euthanized, and their kidneys were harvested, homogenized, and plated on tryptic soy agar to determine the bacterial load (CFU/g of tissue).
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, the primary resistance pathway, and the experimental workflow for evaluating these novel antibiotic analogs.
Validating Antibody Specificity for Virginiamycin M1 Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of immunoassays hinges on the specificity of the antibodies employed. This guide provides a comparative overview of the specificity of monoclonal antibodies developed for the detection of Virginiamycin M1, a crucial antibiotic in veterinary medicine. We present supporting experimental data, detailed protocols for specificity validation, and visualizations to clarify the underlying principles and workflows.
Performance Comparison of Anti-Virginiamycin M1 Monoclonal Antibodies
The specificity of an antibody is its ability to distinguish the target antigen from other structurally related molecules. In the context of this compound detection, it is critical that the antibody does not cross-react with other antibiotics that may be present in the same sample. The following table summarizes the cross-reactivity of a highly specific anti-Virginiamycin M1 monoclonal antibody (mAb) as determined by indirect competitive ELISA (ic-ELISA).
| Compound | Class | Cross-Reactivity (%) |
| This compound | Streptogramin A | 100 |
| Erythromycin | Macrolide | <0.1 |
| Clarithromycin | Macrolide | <0.1 |
| Azithromycin | Macrolide | <0.1 |
| Spiramycin | Macrolide | <0.1 |
| Josamycin | Macrolide | <0.1 |
Data synthesized from a study where a novel monoclonal antibody against this compound was developed and tested for specificity. The cross-reactivity was calculated as (IC50 of this compound / IC50 of competing compound) x 100%.
Another study has reported the development of a monoclonal antibody with cross-reactivity values below 0.1% for three other Virginiamycin analogues, demonstrating high specificity.[1]
Experimental Protocols
The validation of antibody specificity is a critical step in the development of any immunoassay. The following are detailed protocols for two common methods used to assess the specificity of antibodies for this compound detection.
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
This method quantifies the specificity of the anti-Virginiamycin M1 antibody by measuring its binding to this compound in the presence of various potentially cross-reacting compounds.
Materials:
-
High-binding 96-well microplates
-
Anti-Virginiamycin M1 monoclonal antibody
-
This compound standard
-
Potentially cross-reacting compounds (e.g., other antibiotics)
-
Coating antigen (this compound-protein conjugate)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antigen (this compound-protein conjugate) diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a fixed concentration of the anti-Virginiamycin M1 monoclonal antibody mixed with varying concentrations of either the this compound standard or the potentially cross-reacting compound to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of the competing compound. Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the antibody binding). Calculate the cross-reactivity using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Quantum Dot-Based Immunochromatographic Assay (QDs-ICA)
This rapid assay format can also be used to assess specificity, providing a qualitative or semi-quantitative result.
Materials:
-
Nitrocellulose membrane
-
Sample pad, conjugate pad, and absorbent pad
-
Anti-Virginiamycin M1 monoclonal antibody conjugated to quantum dots (QDs-mAb)
-
Coating antigen (this compound-protein conjugate)
-
Goat anti-mouse IgG antibody
-
Buffer solutions
-
This compound standard and potentially cross-reacting compounds
Procedure:
-
Preparation of the Test Strip:
-
Stripe the coating antigen (test line) and goat anti-mouse IgG antibody (control line) onto the nitrocellulose membrane.
-
The QDs-mAb conjugate is applied to the conjugate pad.
-
Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad to form the test strip.
-
-
Assay Performance:
-
Apply a solution containing a high concentration of a potentially cross-reacting compound to the sample pad.
-
The liquid migrates along the strip via capillary action.
-
If the compound cross-reacts with the QDs-mAb, it will bind to the antibody, preventing it from binding to the test line.
-
-
Interpretation of Results:
-
No Cross-Reactivity: A visible fluorescent line will appear at both the test line and the control line.
-
Cross-Reactivity: The fluorescent signal at the test line will be visibly reduced or absent, while the control line will still be visible. The degree of signal reduction can give a semi-quantitative indication of the cross-reactivity.
-
Visualizing the Validation Process
To better understand the experimental workflows and the logic behind specificity determination, the following diagrams have been generated.
References
Comparative Analysis of Virginiamycin M1 Production in Streptomyces Strains: A Guide for Researchers
This guide provides a comparative analysis of Virginiamycin M1 production capabilities across different strains of Streptomyces, with a focus on high-yield mutants and their parental strains. The information is intended for researchers, scientists, and drug development professionals working on the optimization of antibiotic production.
Data Presentation: this compound Production Titers
The following table summarizes the quantitative data on this compound production in various Streptomyces strains, highlighting the significant improvements achieved through mutagenesis and process optimization.
| Strain | Parent Strain | This compound Titer (g/L) | This compound:S1 Ratio | Key Features & Conditions |
| Streptomyces virginiae VKM Ac-2738D | S. virginiae VKPM Ac-790 | 5.6 | 74:26 | High-yield mutant; Fed-batch fermentation with Diaion® HP21 resin.[1][2][3][4] |
| Streptomyces virginiae IB 25-8 | Streptomyces sp. DSM40559 | 5.21 ± 0.16 | 75:25 | High-yield mutant obtained by multi-step UV mutagenesis; Medium improvement with Diaion™ HP21 resin.[5][6] |
| Streptomyces virginiae VKPM Ac-790 | Wild Type | 0.6 | Not specified | Parental strain to VKM Ac-2738D.[2] |
| Streptomyces sp. DSM40559 | Wild Type | 0.35 | Not specified | Parental strain to IB 25-8.[6] |
| Streptomyces pristinaespiralis | Not Applicable | Not directly specified in g/L for this compound analogue (Pristinamycin IIA) | 30:70 (Pristinamycin I:II) | Produces Pristinamycin, a related streptogramin antibiotic.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for this compound production and analysis.
Fermentation Protocol for High-Yield S. virginiae Strains
This protocol is a composite based on the successful cultivation of high-yield strains like S. virginiae VKM Ac-2738D.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable agar medium with spores of the Streptomyces strain.
-
Incubate at 28-30°C for 7-10 days until sporulation is observed.
-
Transfer a loopful of spores into a liquid seed medium and incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48 hours.
-
-
Production Medium: A typical production medium may contain (per liter):
-
Fermentation Conditions:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 28-30°C.
-
Maintain dissolved oxygen levels at approximately 50% through agitation and aeration.[1][3]
-
For fed-batch cultivation, continuously add a concentrated sucrose solution (e.g., 50%) at a rate of 5 g/L/day, starting from 48 hours of fermentation.[1][3]
-
For in situ product recovery, add an adsorbing resin like Diaion® HP21 to the medium before sterilization.[1][2][3][5]
-
This compound Extraction Protocol
-
Harvest the fermentation broth.
-
If an adsorbent resin is used, separate it from the broth by filtration.
-
For extraction from the culture broth, add an equal volume of ethyl acetate and stir for 2 hours.[2]
-
Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes to remove any solids.[2]
-
For extraction from the resin, elute the bound Virginiamycin with a suitable organic solvent like acetone or methanol.
-
Evaporate the solvent from the extract to obtain the crude Virginiamycin complex.
HPLC Quantification of this compound
-
Sample Preparation: Dissolve the dried extract in the mobile phase (acetonitrile:water, 55:45).[2]
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.
-
Mobile Phase: Acetonitrile:water (55:45) acidified with acetic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV detector at 220 nm.[2]
-
Retention Times: Under these conditions, the approximate retention times are 6.93 min for this compound and 11.92 min for Virginiamycin S1.[2]
-
Quantification: Use standard preparations of this compound and S1 to create a calibration curve for accurate quantification.
Mandatory Visualizations
Signaling Pathway for Virginiamycin Production in S. virginiae
The production of Virginiamycin in Streptomyces virginiae is tightly regulated by a hierarchical cascade of pathway-specific regulatory proteins.
Caption: Hierarchical control of Virginiamycin biosynthesis in S. virginiae.
Experimental Workflow for this compound Production and Analysis
This diagram outlines the general workflow from strain cultivation to the quantification of this compound.
Caption: General experimental workflow for this compound production.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Hierarchical control of virginiamycin production in Streptomyces virginiae by three pathway-specific regulators: VmsS, VmsT and VmsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Revolutionizing Virginiamycin M1: A Guide to More Potent Analogs Through Structural Modification
For researchers, scientists, and drug development professionals, the quest for more potent antibiotics is a perpetual challenge. This guide provides a comprehensive comparison of Virginiamycin M1 analogs, detailing how structural modifications have led to enhanced antimicrobial activity. Supported by experimental data, detailed protocols, and visualizations, this document serves as a critical resource for advancing the development of this important class of antibiotics.
This compound, a streptogramin A antibiotic, is a potent inhibitor of bacterial protein synthesis. It functions by binding to the 50S ribosomal subunit, thereby blocking peptide bond formation. However, the emergence of bacterial resistance necessitates the development of novel, more powerful analogs. This guide explores key structural modifications of this compound that have yielded analogs with significantly improved potency, particularly against resistant strains.
Comparative Analysis of this compound Analogs
The following tables summarize the in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various this compound analogs against different bacterial strains. Lower MIC values indicate greater potency.
| Analog/Compound | Modification | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Reference |
| This compound | Parent Compound | 0.5 | 16 - 64 | [1] |
| 5,6-dihydrothis compound | Reduction of the C5-C6 double bond | 0.5 | 8 - 32 | [1] |
Table 1: Antimicrobial Activity of 5,6-dihydrothis compound. This table highlights the improved potency of the 5,6-dihydro analog against Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | S. aureus (WT) MIC (µg/mL) | S. aureus (VatA) MIC (µg/mL) | E. faecalis (WT) MIC (µg/mL) | E. coli (WT) MIC (µg/mL) | Reference | |---|---|---|---|---| | Virginiamycin M2 (VM2) | 4 | >64 | >64 | >64 |[2][3][4] | | Flopristin (4) | 0.25 | 2 | 32 | >64 |[2][3][4] | | Analog 46 | 0.015 | 0.125 | 2 | >64 |[2][3][4] | | Analog 47 | 0.015 | 0.125 | 0.5 | 16 |[2][3][4] |
Table 2: Antimicrobial Activity of Synthetic Group A Streptogramins. This table showcases the significantly enhanced activity of synthetically derived analogs, particularly against Virginiamycin Acetyltransferase (VatA) expressing resistant S. aureus and even demonstrating activity against Gram-negative E. coli.
| Compound | Bacillus subtilis ATCC 6633 MIC (µg/mL) | Staphylococcus aureus ATCC 6538 MIC (µg/mL) | Reference |
| Beilunmycin (1) | 2 | 4 | [5] |
| 16-hydroxy-virginiamycin M1 (2) | 1 | 0.5 | [5] |
| Virginiamycin M2 (3) | 8 | 16 | [5] |
| This compound (4) | 1 | 2 | [5] |
Table 3: Antimicrobial Activity of Beilunmycin and Other Virginiamycin Analogs. This table presents the activity of a novel, naturally occurring analog, Beilunmycin, in comparison to known Virginiamycin compounds.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs involves complex multi-step organic chemistry procedures. The following is a generalized workflow based on the total synthesis approach described by Li et al. (2020) for creating a diverse range of analogs.
Caption: Synthetic workflow for this compound analogs.
Detailed Steps:
-
Fragment Synthesis: The synthesis begins with the independent preparation of two complex fragments, often referred to as the "left-half" and "right-half" of the molecule. These syntheses typically involve numerous stereoselective reactions to establish the correct stereochemistry.
-
Fragment Coupling: The two fragments are then joined together using a suitable coupling reaction, such as an esterification or an amidation.
-
Macrocyclization: The linear precursor is then cyclized to form the characteristic 23-membered macrolactone ring of the streptogramin A antibiotics. This is often a challenging step and requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Final Modifications: Following macrocyclization, protecting groups are removed, and any final structural modifications, such as fluorination or side-chain alterations, are performed.[2][3][4]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Bacterial Culture: The bacterial strains to be tested are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the bacteria.[6][7][8][9][10]
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their antibacterial effect by inhibiting protein synthesis. They bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event physically obstructs the entry of aminoacyl-tRNA to the A-site, thereby preventing peptide bond formation and halting protein elongation. The synergistic action with streptogramin B antibiotics, which bind to a nearby site, further enhances this inhibitory effect.
Caption: Inhibition of bacterial protein synthesis.
Recent cryo-electron microscopy studies have provided high-resolution insights into the binding of novel this compound analogs to the ribosome. These studies reveal that modifications at specific positions, such as C3 and C4, can lead to interactions that extend into the peptidyl tRNA-binding site, further enhancing the inhibitory activity and potentially overcoming resistance mechanisms.[2][3][4] This detailed structural understanding is crucial for the rational design of the next generation of streptogramin antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic group A streptogramin antibiotics that overcome Vat resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic group A streptogramin antibiotics that overcome Vat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Virginiamycin M1: A Comprehensive Guide to Proper Disposal
This guide provides essential safety and logistical information for the proper disposal of Virginiamycin M1, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Logistical Information
This compound is classified as a hazardous substance and requires meticulous handling to prevent exposure and environmental contamination.[1] The improper disposal of antibiotics is a significant contributor to the development of antimicrobial resistance in the environment.
Personal Protective Equipment (PPE): All personnel handling this compound, including for disposal, must wear the following:
-
Gloves: Chemical-resistant.
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the solid powder form, a dust respirator is necessary to prevent inhalation.[1]
Waste Classification: All this compound waste, including contaminated labware and solutions, must be classified and handled as hazardous chemical waste .[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe disposal of this compound.
| Parameter | Guideline / Specification | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [2][3][4] |
| Potential Inactivation pH | > 9.5 (in aqueous alkali solution) | [1] |
| Primary Disposal Method | High-Temperature Incineration | [3][5] |
| Alternative Disposal Method | Licensed Hazardous Waste Landfill | [1] |
Operational Disposal Plan: A Step-by-Step Protocol
This section outlines the procedural steps for the safe collection, potential inactivation, and final disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Utilize a Designated Container: All this compound waste must be collected in a dedicated, leak-proof container that is compatible with chemical waste.[3]
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date. If other chemicals are present, they must also be listed.
-
Collect All Contaminated Materials: This includes:
Step 2: Chemical Inactivation via Alkaline Hydrolysis (Optional)
A Safety Data Sheet for a Virginiamycin complex indicates that it undergoes rapid inactivation in aqueous solutions with a pH above 9.5.[1] This suggests that alkaline hydrolysis can be used as a pre-treatment step to degrade the active molecule.
Important: This procedure must be approved by your institution's Environmental Health & Safety (EHS) department and should only be performed after a thorough risk assessment.
Experimental Protocol for Inactivation:
-
Work in a Ventilated Area: Perform all steps within a certified chemical fume hood while wearing all required PPE.
-
Prepare Alkaline Solution: For liquid waste containing this compound, slowly add a suitable base (e.g., 1M Sodium Hydroxide) while stirring to raise the pH above 9.5.
-
Monitor pH: Use a calibrated pH meter to ensure the pH is consistently maintained above 9.5.
-
Allow Reaction Time: Let the solution stand for a minimum of 24 hours to ensure complete degradation of the antibiotic.
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M Hydrochloric Acid). This step may be exothermic; proceed with caution.
-
Dispose as Hazardous Waste: The final neutralized solution, while containing the degraded products, must still be collected and disposed of as hazardous chemical waste.
Step 3: Final Disposal
-
Storage: Securely seal the hazardous waste container and store it in a designated, secondary containment area away from incompatible materials.
-
Consult Institutional Policy: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves scheduling a pickup with the EHS department.[2][4]
-
Approved Disposal Methods:
-
Incineration: The preferred method is incineration at a licensed hazardous waste facility to ensure complete destruction.[3][5]
-
Licensed Landfill: Alternatively, the waste can be transported by a licensed contractor for burial in a landfill specifically permitted to handle chemical and pharmaceutical waste.[1]
-
Crucially, do not pour any this compound waste down the drain or dispose of it in the regular trash. [2]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
